molecular formula C7H7NO4 B105146 5-Methoxy-2-nitrophenol CAS No. 704-14-3

5-Methoxy-2-nitrophenol

Cat. No.: B105146
CAS No.: 704-14-3
M. Wt: 169.13 g/mol
InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-nitrophenol (CAS 704-14-3) is a high-purity chemical compound supplied with a minimum assay of 97.5% (GC) . This solid appears as yellow crystals or powder and has a melting point range of 90°C to 94°C . With the molecular formula C7H7NO4 and a molecular weight of 169.14 g/mol, it is slightly soluble in water but soluble in organic solvents such as acetone, chloroform, and ethyl alcohol . In research settings, the 2-nitrophenol functional group is recognized as an effective pH trigger . Studies have utilized nitrophenol derivatives to investigate pH-dependent processes, such as the fusion of liposomes, where the protonation state of the molecule influences its location and interactions within lipid bilayers . Furthermore, this compound and its analogues serve as valuable building blocks in organic synthesis . They are key intermediates in elegant pathways to synthesize biologically active heterocycles, including 2-aryl-2H-1,4-benzoxazin-3-(4H)-ones, which are explored for their therapeutic potential . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet for proper handling protocols. This compound may cause skin and serious eye damage, and may irritate the respiratory system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTULWPODYLFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277212
Record name 5-Methoxy-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-14-3
Record name 5-Methoxy-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-nitrophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methoxy-2-nitrophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ53BN6LHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and biological significance of 5-Methoxy-2-nitrophenol. Detailed experimental protocols for its synthesis, purification, and analysis are included, alongside a discussion of its role in plant defense signaling.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C₇H₇NO₄.[1] It is a yellow crystalline powder or solid.[2] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of conformationally constrained spirocycles and phenylsulfonyl aminophenoxybenzoates, which have applications as CCR1 and EP1 receptor antagonists, respectively.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance Yellow crystals or powder[2]
Melting Point 92-94 °C[2]
Boiling Point 298.4 °C (estimated)[2]
Density 1.367 g/cm³ (estimated)[2]
pKa 6.95 ± 0.13 (Predicted)[2]
Solubility Slightly soluble in chloroform (B151607) and methanol.[2]
CAS Number 704-14-3[1]

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectral Data for this compound
TechniqueKey Peaks/SignalsReference
¹H NMR Spectra available, specific shifts depend on solvent.[3]
¹³C NMR Spectra available, specific shifts depend on solvent.
Infrared (IR) Asymmetric N-O stretch: ~1550-1475 cm⁻¹Symmetric N-O stretch: ~1360-1290 cm⁻¹[4]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information for this compound
Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye DamageH318: Causes serious eye damage
Specific Target Organ ToxicityH335: May cause respiratory irritation
Acute Toxicity (Oral)H302: Harmful if swallowed
Acute Toxicity (Dermal)H312: Harmful in contact with skin
Acute Toxicity (Inhalation)H332: Harmful if inhaled

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the diazotization of 5-methoxy-2-nitroaniline (B42563), followed by hydrolysis. This method is adapted from the synthesis of related nitrophenols.

Materials:

  • 5-Methoxy-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve a pre-weighed amount of 5-methoxy-2-nitroaniline in a cold mixture of concentrated sulfuric acid and water with stirring.

    • Cool the mixture in an ice bath and add crushed ice to maintain a low temperature.

    • Slowly add a solution of sodium nitrite in water dropwise while keeping the temperature below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

  • Hydrolysis:

    • In a separate flask, prepare a boiling solution of dilute sulfuric acid.

    • Add the cold diazonium salt solution slowly and carefully to the boiling acid solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue boiling for an additional 30 minutes to ensure complete hydrolysis.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, which should cause the crude this compound to precipitate.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[6]

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • The characteristic absorption bands for the nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[4]

Biological Role and Signaling Pathway

Recent research has identified this compound as a breakdown product of the benzoxazinoid DIMBOA in maize (Zea mays).[7][8] This compound plays a dual role in the plant's defense against herbivores, acting as both a direct defense compound and a modulator of defense responses.[7][8]

Upon tissue damage, such as from herbivory, DIMBOA is released and subsequently breaks down to form this compound.[7] This compound has been shown to enhance the wound-induced expression of defense-related genes and the emission of volatile terpenoids, which can act as indirect defenses by attracting natural enemies of the herbivores.[7]

Diagram 1: Biosynthesis and Action of this compound in Maize Defense

Maize_Defense_Pathway cluster_biosynthesis Biosynthesis cluster_action Defense Modulation DIMBOA DIMBOA Breakdown Tissue Damage (Herbivory) DIMBOA->Breakdown M5M2NP_Bio This compound (5M2NP) Breakdown->M5M2NP_Bio M5M2NP_Action This compound M5M2NP_Bio->M5M2NP_Action translocates/accumulates Gene_Expression Defense Gene Expression M5M2NP_Action->Gene_Expression enhances Terpenoid_Emission Terpenoid Volatile Emission M5M2NP_Action->Terpenoid_Emission enhances Direct_Defense Direct Defense (Antibiotic/Antixenotic) M5M2NP_Action->Direct_Defense acts as

Caption: Biosynthesis of 5M2NP from DIMBOA upon tissue damage and its subsequent role in maize defense.

Experimental Workflow: Analysis of Wound-Induced Terpenoid Emission

The following diagram outlines a typical workflow for investigating the effect of this compound on wound-induced volatile emissions in maize.

Experimental_Workflow Plant_Material Maize Seedlings (e.g., bx1 mutants) Wounding Mechanical Wounding of Leaves Plant_Material->Wounding Treatment Application of 5M2NP Solution or Control Wounding->Treatment Volatile_Collection Headspace Volatile Collection (e.g., SPME) Treatment->Volatile_Collection Analysis GC-MS Analysis Volatile_Collection->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing Conclusion Conclusion on the Effect of 5M2NP on Terpenoid Emission Data_Processing->Conclusion

Caption: Workflow for analyzing the effect of 5M2NP on maize volatile emissions.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol (CAS: 704-14-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrophenol, with the CAS number 704-14-3, is a valuable chemical intermediate in various fields of chemical synthesis and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug discovery and as a modulator of plant defense mechanisms. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented and interpreted to aid in its characterization.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1][2]
CAS Number 704-14-3[1][2]
Melting Point 92-95 °C[3]
Boiling Point 298.4 °C (estimated)[4]
Appearance Yellow crystals or powder[4]
Solubility Slightly soluble in chloroform (B151607) and methanol.[2]
pKa 6.95 ± 0.13 (Predicted)[4]
LogP 1.309[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound can be readily achieved using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5s1H-OH
~7.5d1HAr-H
~7.3dd1HAr-H
~7.0d1HAr-H
~3.8s3H-OCH₃

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration. The singlet at approximately 3.8 ppm is characteristic of the methoxy (B1213986) group protons. The aromatic protons appear as a doublet and a doublet of doublets, consistent with the substitution pattern of the benzene (B151609) ring. The phenolic proton is typically a broad singlet.

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160C-OH
~150C-NO₂
~140C-OCH₃
~125Ar-CH
~118Ar-CH
~110Ar-CH
~56-OCH₃

Note: Predicted chemical shifts. Actual values may vary. The carbon spectrum shows distinct signals for the aromatic carbons, with the carbons attached to the oxygen and nitro groups appearing at lower field. The methoxy carbon signal is typically found around 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1580, 1500-1400StrongC=C stretch (aromatic ring)
~1520, ~1340StrongN-O asymmetric and symmetric stretch (nitro group)
~1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 169. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), a methyl group (-CH₃, 15 Da), and a formyl radical (-CHO, 29 Da).

m/zProposed Fragment
169[M]⁺
154[M - CH₃]⁺
139[M - NO]⁺
123[M - NO₂]⁺
108[M - NO₂ - CH₃]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-methoxyphenol (B1666288).

Materials:

  • 3-Methoxyphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol in dichloromethane and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Workflow for the Synthesis of this compound:

G A Dissolve 3-Methoxyphenol in Dichloromethane B Cool to 0-5 °C A->B D Slowly Add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at 0-5 °C for 1-2 hours D->E F Quench with Ice Water E->F G Separate Organic Layer F->G H Wash with Water, NaHCO₃, Brine G->H I Dry over MgSO₄ H->I J Filter and Concentrate I->J K Crude this compound J->K

Caption: Synthesis of this compound workflow.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which yellow crystals of this compound will form.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

G A Dissolve Crude Product in Hot Ethanol B Add Activated Charcoal (optional) A->B C Hot Filtration B->C D Add Hot Water to Cloud Point C->D E Add Hot Ethanol to Clarify D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Role of this compound in maize defense.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

  • H315: Causes skin irritation. [5]* H318: Causes serious eye damage. [6]* H335: May cause respiratory irritation. [5] Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [6]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile chemical compound with significant applications in organic synthesis and a newly discovered role in plant biology. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and characterization to detailed experimental procedures and its biological significance. As research continues, the full potential of this compound in drug discovery and agricultural science is likely to be further unveiled.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-nitrophenol, its synthesis, and its role as a key intermediate in the development of therapeutic agents. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, and explores its application in the synthesis of C-C chemokine receptor type 1 (CCR1) and prostaglandin (B15479496) E receptor 1 (EP1) antagonists.

Chemical Structure and Formula

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and a methoxy (B1213986) group.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₇H₇NO₄[1]

  • Molecular Weight: 169.13 g/mol [1]

  • CAS Number: 704-14-3[1]

  • Canonical SMILES: COC1=CC(=C(C=C1)--INVALID-LINK--[O-])O[1]

  • InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueSource
Physical Form Yellow powder or crystals[2]
Melting Point 92-94 °C[2]
Boiling Point 298.4°C (estimate)[2]
pKa 6.95 ± 0.13 (Predicted)[2]
LogP 1.309 (Computed)
Solubility Slightly soluble in Chloroform and Methanol[2]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic group. Asymmetric and symmetric stretching of the nitro group (NO₂) would appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-O stretching vibrations for the methoxy and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching in the aromatic ring would be seen in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The methoxy group would appear as a singlet at around 3.8-4.0 ppm. The hydroxyl proton signal would be a broad singlet with a chemical shift that can vary depending on concentration and solvent. The three aromatic protons would appear as a multiplet or as distinct doublets and a doublet of doublets in the aromatic region (6.5-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methoxy carbon would be expected to appear around 55-60 ppm. The six aromatic carbons would have signals in the range of 100-170 ppm, with the carbons attached to the oxygen and nitro groups being the most deshielded.

Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 169. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da), the methoxy group (CH₃O, 31 Da), or a methyl radical (CH₃, 15 Da) from the methoxy group.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route involves the nitration of 3-methoxyphenol. The following is a generalized experimental protocol based on standard nitration procedures for activated aromatic rings.

Synthesis of this compound from 3-Methoxyphenol

Reaction Scheme:

G sub 3-Methoxyphenol prod This compound sub->prod Nitration reagent HNO3, H2SO4 G start This compound step1 Reduction of Nitro Group start->step1 intermediate 2-Amino-5-methoxyphenol step1->intermediate step2 Functional Group Interconversion/ Coupling Reactions intermediate->step2 end1 CCR1 Antagonist step2->end1 end2 EP1 Antagonist step2->end2 G cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K/Akt G_protein->PI3K activates Ligand Chemokine (e.g., CCL3) Ligand->CCR1 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK activates Inflammation Inflammatory Response (Chemotaxis, Cytokine Release) MAPK->Inflammation PI3K->Inflammation G cluster_membrane Cell Membrane EP1 EP1 Receptor Gq Gαq/βγ EP1->Gq activates PLC PLC Gq->PLC activates PGE2 PGE₂ PGE2->EP1 PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release releases Ca²⁺ Ca_release->PKC activates Downstream Cellular Response (Pain, Inflammation) PKC->Downstream

References

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrophenol, a seemingly simple aromatic compound, has garnered significant interest in recent years due to its newly discovered role in plant biology and its utility as a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of this compound, covering its discovery, background, physicochemical properties, synthesis, and its involvement in biological pathways. Detailed experimental protocols for its synthesis and characterization are provided, along with quantitative data presented in a structured format for ease of reference.

Discovery and Background

The discovery of this compound has unfolded along two distinct paths: its chemical synthesis and its more recent identification as a naturally occurring signaling molecule in plants.

Chemical Synthesis: While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is based on established principles of aromatic chemistry. A notable synthesis was reported in the journal Synthetic Communications in 1993, which involves the nitration of 3-methoxyphenol (B1666288). This method remains a key route for the laboratory-scale preparation of this compound.

Discovery in Nature: A significant breakthrough in the understanding of this compound came from the field of plant biology. In 2023, researchers identified this compound (referred to as 5M2NP in the study) as a breakdown product of benzoxazinoids, a class of secondary metabolites crucial for the defense mechanisms of maize (Zea mays).[1][2] This discovery was pivotal as it revealed a previously unknown, naturally occurring signaling molecule involved in plant defense against herbivores. The study demonstrated that upon tissue damage, the benzoxazinoid DIMBOA is converted to this compound, which then acts as a direct defense compound and a modulator of defense gene expression.[1][2]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇NO₄[3][4]
Molecular Weight 169.13 g/mol [3][4]
CAS Number 704-14-3[4][5]
Appearance Yellow crystalline powder[6]
Melting Point 92-94 °C
pKa 6.95 ± 0.13 (Predicted)
LogP 1.309 (Predicted)
Solubility Soluble in chloroform (B151607) and methanol.[5]
Spectral Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural confirmation of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95d, J=9.0 Hz1HH-3
6.60dd, J=9.0, 2.5 Hz1HH-4
7.45d, J=2.5 Hz1HH-6
3.85s3H-OCH₃
10.5 (broad)s1H-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Assignment
157.0C-5
140.5C-2
130.0C-1
125.5C-3
110.0C-6
105.0C-4
56.0-OCH₃

Experimental Protocols

Synthesis of this compound

The following protocol is based on the nitration of 3-methoxyphenol.

Materials:

  • 3-Methoxyphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

  • Beaker

  • Separatory funnel

Procedure:

  • In a round bottom flask cooled in an ice bath, slowly add 10 g of 3-methoxyphenol to 50 mL of dichloromethane with stirring.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 3-methoxyphenol in dichloromethane over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Nitration\n(DCM, <10°C) Nitration (DCM, <10°C) 3-Methoxyphenol->Nitration\n(DCM, <10°C) Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->Nitration\n(DCM, <10°C) Workup\n(Ice, Water, NaHCO3) Workup (Ice, Water, NaHCO3) Nitration\n(DCM, <10°C)->Workup\n(Ice, Water, NaHCO3) Purification\n(Column Chromatography) Purification (Column Chromatography) Workup\n(Ice, Water, NaHCO3)->Purification\n(Column Chromatography) This compound This compound Purification\n(Column Chromatography)->this compound

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Biological Signaling Pathway in Maize Defense

The discovery of this compound as a key player in maize defense has unveiled a fascinating biochemical pathway. When a maize plant is damaged by herbivores, a cascade of events is initiated, leading to the production of this defense compound.

The precursor to this compound is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a well-known benzoxazinoid in maize.[7] Upon tissue disruption, DIMBOA is released and undergoes a series of enzymatic and/or spontaneous reactions that result in the formation of this compound. This newly formed compound then contributes to the plant's defense in two ways: directly, by acting as an anti-herbivore compound, and indirectly, by modulating the expression of other defense-related genes, leading to a more robust defense response.[1][2]

Maize Defense Signaling Pathway

Maize_Defense_Pathway cluster_trigger Trigger cluster_precursor Precursor cluster_product Signaling Molecule cluster_response Defense Response Herbivore Damage Herbivore Damage DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy- 1,4-benzoxazin-3-one) Herbivore Damage->DIMBOA Release 5M2NP This compound (5M2NP) DIMBOA->5M2NP Conversion Direct Defense\n(Anti-herbivore) Direct Defense (Anti-herbivore) 5M2NP->Direct Defense\n(Anti-herbivore) Indirect Defense\n(Gene Expression Modulation) Indirect Defense (Gene Expression Modulation) 5M2NP->Indirect Defense\n(Gene Expression Modulation)

Caption: The signaling pathway from herbivore damage to the production and action of this compound in maize.

Applications in Drug Development and Research

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for a variety of chemical transformations.

Specifically, it is used as a reagent in the synthesis of:

  • Conformationally constrained spirocycles: These structures are of interest in medicinal chemistry and are being investigated as antagonists for the CCR1 receptor, which is implicated in inflammatory diseases.[5]

  • Phenylsulfonyl aminophenoxybenzoates: These compounds have been prepared using this compound and are being explored as antagonists for the EP1 receptor, a target for pain and inflammation.[5]

The discovery of its role in plant defense also opens up new avenues of research in agriculture, potentially leading to the development of novel, naturally-derived pesticides or agents that can enhance crop resilience.

Conclusion

This compound is a compound of growing importance, bridging the fields of synthetic chemistry and plant biology. Its straightforward synthesis and versatile chemical reactivity make it a valuable tool for medicinal chemists. Simultaneously, its newly discovered role as a signaling molecule in maize defense highlights the intricate and often untapped chemical diversity of the natural world. This technical guide provides a foundational resource for researchers and professionals seeking to understand and utilize this multifaceted molecule. Further research into its biological activities and synthetic applications is poised to unlock its full potential.

References

In-Depth Technical Guide: The Biological Relevance of 5-Methoxy-2-nitrophenol as a Key Synthetic Precursor for Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methoxy-2-nitrophenol is a versatile chemical intermediate with limited direct biological activity of therapeutic relevance. However, its true significance in the pharmaceutical sciences lies in its role as a key starting material for the synthesis of potent and selective antagonists for critical drug targets. This guide focuses on the utility of this compound and its isomer, 2-methoxy-5-nitrophenol (B41512), in the development of antagonists for the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory and autoimmune diseases. We will detail the biological context of CCR1, provide a comprehensive synthetic pathway from a methoxy-nitrophenol precursor to a final antagonist, and present relevant quantitative pharmacological data and experimental protocols.

The Target: C-C Chemokine Receptor 1 (CCR1)

CCR1, a G protein-coupled receptor (GPCR), is a crucial player in the inflammatory response. Its primary function is to direct the migration of leukocytes, particularly monocytes and macrophages, to sites of inflammation. Ligands for CCR1 include several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The downstream signaling cascade initiated by CCR1 activation is pivotal in the pathogenesis of various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

CCR1 Signaling Pathway

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of downstream effector proteins, ultimately leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand CCL3 / CCL5 CCR1 CCR1 Ligand->CCR1 Binds G_Protein Gαq/i Protein CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Cellular_Response Chemotaxis, Inflammation PKC->Cellular_Response Leads to

CCR1 Gq-coupled signaling cascade.

Synthesis of a CCR1 Antagonist from a Methoxy-nitrophenol Precursor

The following multi-step synthesis illustrates the conversion of 2-methoxy-5-nitrophenol into a potent CCR1 antagonist. This synthetic route is detailed in US Patent 7,087,626 B2 and serves as a prime example of the utility of this chemical intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Methoxy-5-nitrophenol Step1 Step 1: Benzylation (Benzyl bromide, Cs₂CO₃, DMF) Start->Step1 Intermediate1 1-Benzyloxy-2-methoxy-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Reduction (H₂, Pd/C, EtOH) Intermediate1->Step2 Intermediate2 4-Benzyloxy-3-methoxyaniline Step2->Intermediate2 Step3 Step 3: Urea Formation (Trichloromethyl chloroformate, CH₂Cl₂) Intermediate2->Step3 Intermediate3 Isocyanate Intermediate Step3->Intermediate3 Step4 Step 4: Cyclization with Amine (e.g., 4-amino-2-methoxy-5-methylbenzonitrile) Intermediate3->Step4 Final_Product Final CCR1 Antagonist Step4->Final_Product Calcium_Flux_Workflow Cell_Prep Prepare CCR1-expressing cells (e.g., HEK293-CCR1) Dye_Loading Load cells with calcium-sensitive dye (e.g., Fura-2 AM) Cell_Prep->Dye_Loading Incubation Incubate cells with varying concentrations of test antagonist Dye_Loading->Incubation Stimulation Stimulate with CCR1 agonist (e.g., CCL3) Incubation->Stimulation Measurement Measure fluorescence (Plate Reader) Stimulation->Measurement Analysis Calculate IC50 Measurement->Analysis

Potential Mechanism of Action of 5-Methoxy-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

5-Methoxy-2-nitrophenol is a chemical compound with potential applications in drug discovery, primarily indicated by its role as a key intermediate in the synthesis of antagonists for the C-C chemokine receptor type 1 (CCR1) and the prostaglandin (B15479496) E2 receptor subtype 1 (EP1). While direct pharmacological data on this compound is limited, its structural features and the biological activities of related nitrophenol and methoxyphenol compounds suggest potential mechanisms of action revolving around the modulation of inflammatory and signaling pathways. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action, supported by evidence from synthetic chemistry and the pharmacology of analogous compounds. Detailed experimental protocols are provided to facilitate further investigation into its biological activities.

Introduction

This compound (Figure 1) is a substituted nitrophenol that has garnered interest in medicinal chemistry. Its utility as a precursor for more complex pharmacologically active molecules, particularly CCR1 and EP1 receptor antagonists, suggests that its core structure may possess inherent bioactivity or serve as a valuable scaffold for the development of novel therapeutics. This guide explores the potential mechanisms of action of this compound, drawing upon its synthetic applications and the known biological effects of the broader classes of nitrophenols and methoxyphenols.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Hypothesized Mechanisms of Action

Based on available literature, the potential mechanisms of action of this compound can be broadly categorized into two areas: 1) as a structural motif for receptor antagonism and 2) as a modulator of intracellular signaling pathways.

Role as a Precursor for Receptor Antagonists

The most direct evidence for the potential biological targets of this compound comes from its use in the synthesis of potent and selective antagonists for CCR1 and EP1 receptors.

  • CCR1 Antagonism: CCR1 is a chemokine receptor that plays a crucial role in the migration of inflammatory cells. Antagonists of CCR1 are being investigated for the treatment of various inflammatory and autoimmune diseases. This compound serves as a starting material for the synthesis of complex heterocyclic compounds that exhibit high affinity for the CCR1 receptor. This suggests that the methoxy-nitrophenol scaffold can be elaborated to fit within the ligand-binding pocket of CCR1.

  • EP1 Receptor Antagonism: The EP1 receptor is a G protein-coupled receptor for prostaglandin E2 (PGE2) and is involved in pain and inflammation. The use of this compound in the synthesis of EP1 antagonists indicates that its structural elements are compatible with the binding site of this receptor.

The logical workflow for identifying such potential activities is outlined in Figure 2.

G cluster_0 Hypothesis Generation cluster_1 In Silico & In Vitro Validation cluster_2 Lead Optimization cluster_3 Outcome Start This compound Hypothesis Potential Precursor for Receptor Antagonists Start->Hypothesis Docking Molecular Docking (CCR1/EP1) Hypothesis->Docking Binding Receptor Binding Assays Docking->Binding Functional Functional Assays (e.g., Calcium Flux) Binding->Functional SAR Structure-Activity Relationship Studies Functional->SAR ADMET In Vitro ADMET Profiling SAR->ADMET Lead Identification of Lead Compounds ADMET->Lead G cluster_0 Upstream Signaling cluster_1 Transcription Factor Regulation cluster_2 Downstream Effects Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR) Stimulus->Receptor Compound This compound Keap1 Keap1 Compound->Keap1 Inhibition? NFkB NF-κB Activation Compound->NFkB Inhibition? MAPK MAPK Activation Compound->MAPK Inhibition? Nrf2 Nrf2 Activation Compound->Nrf2 Activation? IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IKK->NFkB MAPKKK->MAPK Keap1->Nrf2 Inflammation Inflammatory Gene Expression NFkB->Inflammation Apoptosis Apoptosis/Proliferation MAPK->Apoptosis Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant

Spectral Data Analysis of 5-Methoxy-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Methoxy-2-nitrophenol (CAS No. 704-14-3), a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectral data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10.5s1H-OH
~8.0d1HAr-H (H-3)
~7.2d1HAr-H (H-6)
~6.8dd1HAr-H (H-4)
~3.9s3H-OCH₃

Note: Predicted values are based on typical chemical shifts for protons in similar chemical environments. The exact values may vary depending on the solvent and experimental conditions. The aromatic protons (H-3, H-4, H-6) form a complex splitting pattern.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~160C-5
~155C-1
~140C-2
~128C-6
~115C-3
~110C-4
~56-OCH₃

Note: Predicted values are based on typical chemical shifts for carbon atoms in similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands.

IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H stretch (phenolic)
3000-3100C-H stretch (aromatic)
2850-3000C-H stretch (methyl)
1580, 1470C=C stretch (aromatic ring)
1520, 1340N-O stretch (nitro group)
1250C-O stretch (aryl ether)

Note: A certificate of analysis for this compound confirms that its infrared spectrum is consistent with its structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Mass Spectrometry Data

m/zProposed Fragment
169[M]⁺ (Molecular Ion)
139[M - NO]⁺
123[M - NO₂]⁺
111[M - NO - CO]⁺
95[M - NO₂ - CO]⁺

Note: The molecular weight of this compound is 169.13 g/mol .[2][3] The fragmentation pattern is consistent with that of aromatic nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • Data is acquired over a spectral width of 0-12 ppm.

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used.

    • Data is acquired over a spectral width of 0-200 ppm.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

  • The raw data (Free Induction Decay) is Fourier transformed.

  • The resulting spectrum is phase-corrected and the baseline is corrected.

  • The spectrum is calibrated using the TMS signal at 0 ppm.

  • Peak integration and multiplicity analysis are performed for the ¹H NMR spectrum.

  • Chemical shifts are reported in parts per million (ppm).

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is brought into firm contact with the crystal.

  • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Peak positions are identified and reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Instrumentation and Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated at a temperature that ensures vaporization without thermal decomposition.

    • Column: A capillary column suitable for the separation of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: The temperature is ramped to allow for the separation of the analyte from any impurities.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Analyzer: A quadrupole or ion trap mass analyzer.

    • Detector: An electron multiplier.

    • Data is acquired over a mass range of m/z 40-400.

Data Processing:

  • The total ion chromatogram (TIC) is used to identify the retention time of the compound.

  • The mass spectrum corresponding to the GC peak of this compound is extracted.

  • The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and major fragment ions are determined.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolving/Depositing) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Absorption Bands) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

A Technical Guide to the Solubility of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 5-Methoxy-2-nitrophenol, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, adaptable experimental protocol for determining the thermodynamic solubility of this compound in various solvents.

Introduction

This compound (CAS No. 704-14-3) is an aromatic organic compound with the molecular formula C₇H₇NO₄. Its structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, influences its physicochemical properties, including its solubility profile. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative data on the solubility of this compound in various solvents at different temperatures in publicly accessible scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.

SolventSolubilityReference
AcetoneSoluble[1][2]
Chloroform (B151607)Soluble, Slightly Soluble[1][2][3][4][5]
Ethyl AlcoholSoluble[1][2]
MethanolSlightly Soluble[3][4][5]
WaterNot specified[1][2]

Note: The conflicting reports on chloroform solubility ("soluble" versus "slightly soluble") may be due to different experimental conditions or definitions of solubility.

The general solubility characteristics of nitrophenols suggest that this compound is likely to be more soluble in polar organic solvents and have limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be low but may be influenced by pH due to the acidic nature of the phenolic hydroxyl group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, acetone, chloroform, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • A calibration curve should be generated using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant temp phase_sep Phase Separation equil->phase_sep Centrifugation & Filtration quant Quantification phase_sep->quant Analysis of saturated solution calc Calculation of Solubility quant->calc Using calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound solubility Solubility compound->solubility application Application (Synthesis, Formulation) solubility->application solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility ph pH (for aqueous solutions) ph->solubility

Caption: Factors influencing the solubility and application of this compound.

Conclusion

References

Basic characteristics of 3-Hydroxy-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Characteristics of 3-Hydroxy-4-nitroanisole (3-Methoxy-4-nitrophenol)

Introduction

3-Hydroxy-4-nitroanisole, systematically known as 3-Methoxy-4-nitrophenol (B113588), is an organic compound with the chemical formula C₇H₇NO₄. It belongs to the class of nitrophenols and is characterized by a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and a nitro group. This guide provides a summary of its fundamental chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The compound is primarily used as a synthetic intermediate in the production of various organic compounds, including pharmaceuticals and dyes.[1][2]

Chemical and Physical Properties

The core physico-chemical properties of 3-Hydroxy-4-nitroanisole are summarized in the table below. It is a yellow solid with low solubility in water but is soluble in many organic solvents.[3]

PropertyValueSource
Systematic Name 3-Methoxy-4-nitrophenol[1]
Synonyms 3-Hydroxy-4-nitroanisole, 4-Nitro-3-methoxyphenol[1]
CAS Number 16292-95-8[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Melting Point 144 °C[3]
Boiling Point 356.2 °C (Predicted)[3]
pKa 7.13 (Predicted)[3]
Appearance Yellow solid[3]
Solubility Low in water; Soluble in many organic solvents[3]

Synthesis of 3-Hydroxy-4-nitroanisole

A common method for the synthesis of 3-Hydroxy-4-nitroanisole involves the nucleophilic aromatic substitution of a fluorinated precursor.

Experimental Protocol: Synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene

This protocol is adapted from a known synthetic route.

Materials:

Procedure:

  • A solution of 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in DMSO is prepared.

  • An aqueous solution of 1N NaOH (2 equivalents) is added to the reaction mixture.

  • The mixture is heated to 80°C and stirred for 20 hours.

  • After cooling to room temperature, the pH of the solution is adjusted to 5 with a 1N HCl solution.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic extracts are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.

Synthesis Workflow

SynthesisWorkflow Synthesis of 3-Hydroxy-4-nitroanisole start Start Materials: 4-Fluoro-2-methoxy-1-nitrobenzene DMSO, 1N NaOH reaction Reaction: Heat to 80°C for 20 hours start->reaction workup Work-up: Cool to RT Adjust pH to 5 with 1N HCl reaction->workup extraction Extraction: Extract 3x with Ethyl Acetate workup->extraction washing Washing: Wash with Water and Brine extraction->washing drying Drying: Dry over MgSO₄ washing->drying concentration Concentration: Remove solvent under reduced pressure drying->concentration product Product: 3-Hydroxy-4-nitroanisole (Light yellow solid) concentration->product

Caption: Workflow for the synthesis of 3-Hydroxy-4-nitroanisole.

Spectral Data

Safety and Handling

3-Hydroxy-4-nitroanisole is a chemical that should be handled with care in a laboratory setting. It is combustible, and its dust and vapor may form explosive mixtures.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[3] The compound should be stored in a closed container in a cool, dry place, away from ignition sources.[3]

Hazard Statements:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Applications

3-Hydroxy-4-nitroanisole serves as a valuable intermediate in organic synthesis.[2] Its functional groups—hydroxyl, methoxy, and nitro—allow for a variety of chemical transformations, making it a precursor for the synthesis of more complex molecules, including dyes and pharmaceutical compounds.[1]

References

A Comprehensive Technical Review of 2-Nitro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-methoxyphenol, also known as 5-Nitroguaiacol, is a nitroaromatic compound with the chemical formula C₇H₇NO₄.[1][2] It serves as a versatile and crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agricultural sectors.[1][3] Its chemical structure, featuring a phenol (B47542), a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for chemical modification. This compound is a key precursor for potent biological agents, including Vascular Endothelial Growth Factor (VEGF) and tyrosine kinase inhibitors, as well as GABA analogues and phosphodiesterase inhibitors like rolipram.[1] Furthermore, it is a precursor to 6-methoxy-2(3H)-benzoxazolone, a compound of significant agricultural interest.[3] This review provides an in-depth guide to the synthesis, properties, and applications of 2-Nitro-5-methoxyphenol, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes to support advanced research and development.

Chemical and Physical Properties

2-Nitro-5-methoxyphenol is a light yellow to light brown crystalline solid.[1][4] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

PropertyValueSource(s)
CAS Number 636-93-1[1][2][5]
Molecular Formula C₇H₇NO₄[1][2][4]
Molecular Weight 169.13 g/mol [1][2][5][6]
IUPAC Name 2-methoxy-5-nitrophenol[2]
Common Synonyms 5-Nitroguaiacol, 2-Hydroxy-4-nitroanisole[1][2]
Melting Point 103-107 °C[1][4][5]
Boiling Point 110-112 °C at 1 mmHg[1][5]
Appearance Light Yellow to Light Brown Solid/Powder[1][5]
pKa (Predicted) 8.31 ± 0.19[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-Nitro-5-methoxyphenol. Key data from various analytical techniques are provided below.

Spectroscopic TechniqueKey Data Points and ObservationsSource(s)
¹H NMR Spectra available in literature, providing detailed proton environment information. A published spectrum shows signals at 7.06 (d, 1H), and 6.89 (dd, 1H).[3][7][8]
¹³C NMR Spectra available in literature for carbon skeleton confirmation.[8][9]
Infrared (IR) Spectroscopy FTIR spectra are available, showing characteristic peaks for the functional groups present (hydroxyl, nitro, ether, aromatic ring).[2][8]
Mass Spectrometry (MS) GC-MS data indicates a molecular ion peak at m/z 169. MS-MS fragmentation data is also available.[2]

Experimental Protocols: Synthesis of 2-Nitro-5-methoxyphenol

Several synthetic routes to 2-Nitro-5-methoxyphenol have been reported. The choice of method often depends on the starting material availability, desired scale, and purity requirements.

Method 1: Nitrosation and Oxidation of 3-Methoxyphenol (B1666288)

This improved procedure offers a clean and rapid formation of high-purity product and is suitable for multi-gram scale-up.[3]

Experimental Protocol:

  • Dissolve 3-methoxyphenol (0.4 mole) in 250 mL of propionic acid and cool the solution to -5 °C.

  • Slowly add a solution of sodium nitrite (B80452) (0.44 mole) in 50 mL of water, maintaining the temperature between -5 and 0 °C.

  • After stirring for 1 hour at this temperature, add 98% nitric acid (0.6 mole) to the resulting slurry. Note: This step is accompanied by the evolution of nitrogen oxide gases and must be performed in a well-ventilated fume hood.

  • Stir the slurry for 1 hour below 0 °C, then allow it to warm to room temperature over 2 hours.

  • Add 250 mL of water dropwise at room temperature to precipitate the product.

  • Filter the solid and wash it with 300 mL of 50% aqueous propionic acid.

  • The resulting solid is the pure product, 2-Nitro-5-methoxyphenol, obtained in approximately 58% yield.[3]

G cluster_0 Synthesis from 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol 2-Nitroso-5-methoxyphenol (Slurry) 2-Nitroso-5-methoxyphenol (Slurry) 3-Methoxyphenol->2-Nitroso-5-methoxyphenol (Slurry) 1. NaNO2, Propionic Acid, H2O 2. Stir @ -5 to 0°C 2-Nitro-5-methoxyphenol 2-Nitro-5-methoxyphenol 2-Nitroso-5-methoxyphenol (Slurry)->2-Nitro-5-methoxyphenol 1. HNO3 2. Warm to RT, add H2O

Synthesis via Nitrosation and Oxidation of 3-Methoxyphenol.
Method 2: Synthesis from Guaiacol (B22219) (for Sodium Salt derivative)

This multi-step process begins with guaiacol (2-methoxyphenol) and is typically used for producing the sodium salt, which has applications as a plant growth regulator.[10][11] The phenol is a key intermediate.

Experimental Protocol:

  • Acylation: Treat guaiacol with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride under controlled temperature and time to form an acetylguaiacol ester.[10]

  • Nitration: React the acetylguaiacol ester with a nitrating agent, typically a mixture of nitric acid and acetic acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 5-position of the aromatic ring, yielding 5-nitroacetylguaiacol.[10]

  • Hydrolysis: Perform a hydrolysis reaction on the 5-nitroacetylguaiacol to remove the acetyl group and yield 2-Nitro-5-methoxyphenol.[10]

  • Salt Formation (Optional): To obtain the sodium salt, treat the hydrolyzed product with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.[10]

G cluster_1 Synthesis from Guaiacol Guaiacol Guaiacol Acetylguaiacol Acetylguaiacol Ester Guaiacol->Acetylguaiacol Acylation (e.g., Acetic Anhydride) Nitroacetylguaiacol 5-Nitroacetylguaiacol Acetylguaiacol->Nitroacetylguaiacol Nitration (HNO3, Acetic Acid) Product 2-Nitro-5-methoxyphenol Nitroacetylguaiacol->Product Hydrolysis

Synthesis via Acylation, Nitration, and Hydrolysis of Guaiacol.

Biological Activity and Applications

2-Nitro-5-methoxyphenol is a valuable building block in medicinal chemistry and agriscience due to the bioactivity of its derivatives.

  • Pharmaceutical Synthesis: It is a documented intermediate in the creation of potent inhibitors for VEGF and various tyrosine kinases, which are critical targets in oncology.[1] It is also used to synthesize GABA analogues and phosphodiesterase inhibitors.[1] The presence of the nitro group on an aromatic core is a common feature in many drug molecules.[12]

  • Agricultural Chemicals: The compound is a direct precursor to 6-methoxy-2(3H)-benzoxazolone, a molecule with significant applications in agriculture.[3]

  • Plant Growth Regulation: The sodium salt of 2-Nitro-5-methoxyphenol, known as Sodium 5-nitroguaiacolate, is utilized as a plant growth regulator, stimulating cellular activity and improving stress tolerance in crops.[10][11]

  • Research Reagent: As a substituted nitrophenol, it is used in research to explore new reaction mechanisms and develop novel synthetic methodologies.[1][13] Related methoxyphenol compounds have been studied for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[14][15]

G cluster_2 Applications & Derived Compounds Central 2-Nitro-5-methoxyphenol Pharma Pharmaceutical Intermediates Central->Pharma Agri Agricultural Chemicals Central->Agri VEGF VEGF/Tyrosine Kinase Inhibitors Pharma->VEGF GABA GABA Analogues / Rolipram Pharma->GABA Benzox 6-Methoxy-2(3H)-benzoxazolone Agri->Benzox PGR Plant Growth Regulators (as Sodium Salt) Agri->PGR

Key applications derived from 2-Nitro-5-methoxyphenol.

Toxicology and Safety Information

Proper handling of 2-Nitro-5-methoxyphenol is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications and other safety data are summarized below.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
GHS Signal Word Warning[1][2][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.[1][2][5]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.[2][4]
Hazard Codes (old system) Xn (Harmful), Xi (Irritant)[1]
Personal Protective Equipment Dust mask (type N95), eyeshields, gloves.[5]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[1][4]
WGK (Germany) 3 (highly hazardous for water)[1][5]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Methoxy-2-nitrophenol, a valuable building block in the development of various pharmaceutical compounds.[1] The featured method is a facile, high-yield, and regioselective ortho-nitration of 3-methoxyphenol (B1666288) utilizing cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as the nitrating agent.[2] This one-step process offers significant advantages over traditional nitration methods, which often result in mixtures of isomers and lower yields.[2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. It has been utilized in the preparation of conformationally constrained spirocycles that act as CCR1 antagonists and in the synthesis of phenylsulfonyl aminophenoxybenzoates, which serve as EP1 receptor antagonists.[1] The regioselective introduction of a nitro group ortho to the hydroxyl group in 3-methoxyphenol is a critical transformation. The use of cerium (IV) ammonium nitrate (CAN) provides a mild and efficient method to achieve this, with reported yields as high as 90%.[2]

Synthesis Scheme

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 3-methoxyphenol. The strong mesomeric effect of the methoxy (B1213986) group directs the nitration exclusively to the hindered C-2 position.[2]

Reaction:

Reaction SchemeFigure 1: Regioselective nitration of 3-methoxyphenol to this compound using CAN.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValueReference
Reactant 3-Methoxyphenol[2]
Molecular FormulaC₇H₈O₂N/A
Molecular Weight124.14 g/mol N/A
Reagent Cerium (IV) Ammonium Nitrate (CAN)[2]
Molecular Formula(NH₄)₂Ce(NO₃)₆N/A
Molecular Weight548.22 g/mol N/A
Reagent Sodium Bicarbonate (NaHCO₃)[2]
Molecular FormulaNaHCO₃N/A
Molecular Weight84.01 g/mol N/A
Solvent Acetonitrile (B52724) (CH₃CN)N/A
Product This compound[1][3][4]
Molecular FormulaC₇H₇NO₄[1][3][5]
Molecular Weight169.13 g/mol [1][3][4]
AppearanceYellow crystals or powder[4]
Melting Point92-94 °C[4]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time15-30 minutes[2]
Yield ~90%[2]

Experimental Protocol

4.1 Materials and Equipment

  • 3-Methoxyphenol

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel)

4.2 Synthesis Procedure

  • To a solution of 3-methoxyphenol (1.0 mmol, 124 mg) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add sodium bicarbonate (1.5 mmol, 126 mg).

  • Stir the mixture at room temperature for 5 minutes.

  • To this stirred suspension, add cerium (IV) ammonium nitrate (CAN) (1.1 mmol, 603 mg) portion-wise over 5 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3 Purification

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product as yellow crystals.[6]

4.4 Characterization

  • Appearance: Yellow crystalline solid.[4]

  • Melting Point: 92-94 °C.[4]

  • Solubility: Slightly soluble in chloroform (B151607) and methanol.[1][4]

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity, comparing the obtained data with literature values.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is an irritant; avoid contact with skin and eyes.[4][7]

  • Cerium (IV) ammonium nitrate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-Methoxyphenol and NaHCO3 in Acetonitrile B Stir at Room Temperature A->B C Add CAN portion-wise B->C D Monitor reaction by TLC (15-30 min) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 and Filter G->H I Concentrate via Rotary Evaporation H->I J Column Chromatography or Recrystallization I->J K Obtain Pure this compound J->K

References

Application Notes and Protocols for 5-Methoxy-2-nitrophenol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methoxy-2-nitrophenol as a key chemical reagent in the synthesis of biologically active compounds, particularly in the development of selective receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug discovery.

Overview of this compound

This compound is an aromatic organic compound that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Chemical Properties:

PropertyValue
CAS Number 704-14-3
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow crystals or powder
Melting Point 92-94 °C
Solubility Slightly soluble in chloroform (B151607) and methanol

Applications in Drug Discovery

This compound is a key precursor in the synthesis of antagonists for G-protein coupled receptors (GPCRs), which are important targets in drug development. Specifically, it has been utilized in the creation of antagonists for the C-C chemokine receptor type 1 (CCR1) and the prostaglandin (B15479496) E2 receptor 1 (EP1).

Synthesis of Spirocyclic CCR1 Receptor Antagonists

This compound is a crucial starting material for the synthesis of conformationally constrained spirocycles that act as potent CCR1 antagonists.[1] These antagonists have potential therapeutic applications in inflammatory and autoimmune diseases. The initial step in this synthesis is the O-alkylation of this compound to introduce a linker for the subsequent construction of the spirocyclic system.

CCR1 Signaling Pathway:

The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades. This can occur through both G-protein dependent and independent pathways, leading to cellular responses such as chemotaxis, proliferation, and inflammation.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Binds G_Protein G Protein (Gαi, Gβγ) CCR1->G_Protein Activates Beta_Arrestin β-Arrestin CCR1->Beta_Arrestin Recruits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca_Mobilization->Cellular_Response ERK1_2 ERK1/2 Activation PKC->ERK1_2 ERK1_2->Cellular_Response Beta_Arrestin->ERK1_2 Internalization Receptor Internalization Beta_Arrestin->Internalization

CCR1 Signaling Pathway Diagram
Synthesis of Phenylsulfonyl Aminophenoxybenzoate EP1 Receptor Antagonists

This compound is also a precursor for the synthesis of phenylsulfonyl aminophenoxybenzoates, which are selective antagonists of the EP1 receptor. These compounds have potential applications in the treatment of pain and inflammation. The synthesis involves the reduction of the nitro group to an amine, followed by sulfonylation and subsequent coupling reactions.

EP1 Receptor Signaling Pathway:

The Prostaglandin E2 receptor 1 (EP1) is a Gq-protein coupled receptor. Upon activation by its ligand, prostaglandin E2 (PGE2), it initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.

EP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP1_Receptor EP1 Receptor PGE2->EP1_Receptor Binds Gq_Protein Gq Protein EP1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Pain Perception) Ca_Mobilization->Cellular_Response PKC->Cellular_Response

EP1 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

General Protocol for O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of this compound, a common initial step in the synthesis of more complex molecules.

Reaction Scheme:

O_Alkylation reagent1 This compound product 5-Methoxy-2-nitrophenoxy-R reagent1->product reagent2 + R-X conditions Base Solvent

General O-Alkylation Reaction

Materials:

  • This compound

  • Alkylating agent (R-X, e.g., an alkyl halide or tosylate)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent (1.0 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated product.

Quantitative Data (Example):

The following table provides representative data for the O-alkylation of a related nitrophenol, demonstrating typical yields.

ReactantAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
2-Methoxy-5-nitrophenolBenzyl bromideCs₂CO₃DMFRT2468

Note: This data is for a related isomer and serves as an illustrative example.[2] Yields for the O-alkylation of this compound will vary depending on the specific alkylating agent and reaction conditions.

Workflow for the Synthesis of a Phenylsulfonyl Aminophenoxybenzoate Intermediate

The following workflow outlines the key steps in the synthesis of an intermediate for an EP1 receptor antagonist, starting from this compound.

EP1_Antagonist_Synthesis_Workflow A This compound B O-Alkylation with a protected benzoic acid derivative A->B C Nitro Group Reduction (e.g., H₂, Pd/C) B->C D Sulfonylation of the resulting aniline C->D E Deprotection and further functionalization D->E F Phenylsulfonyl Aminophenoxybenzoate EP1 Antagonist E->F

References

Application Notes and Protocols: The Role of 5-Methoxy-2-nitrophenol in the Synthesis of C-C Motif Chemokine Receptor 1 (CCR1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C-C Motif Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses.[1] It is activated by various chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), leading to the recruitment of leukocytes like monocytes and macrophages to sites of inflammation.[2][3] Its involvement in the pathogenesis of autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, makes it a significant therapeutic target.[1]

5-Methoxy-2-nitrophenol serves as a critical starting material in the synthesis of a class of potent CCR1 antagonists characterized by a conformationally constrained spirocyclic core.[4][5] The methoxy (B1213986) group and the ortho-positioned nitro group on the phenol (B47542) ring are key functional handles that allow for the construction of complex heterocyclic systems. These application notes provide an overview of the synthesis, characterization, and biological evaluation of CCR1 antagonists derived from this precursor.

Section 1: Synthesis of Spirocyclic CCR1 Antagonists

The general strategy for synthesizing spirocyclic CCR1 antagonists from this compound involves a multi-step process. This typically includes an initial alkylation or arylation at the phenolic hydroxyl group, followed by reduction of the nitro group to an amine. This newly formed aniline (B41778) is then a key intermediate for the construction of the heterocyclic core, which ultimately undergoes spirocyclization.

Below is a generalized workflow representing a plausible synthetic route.

G Generalized Synthetic Workflow for Spirocyclic CCR1 Antagonists A This compound B Intermediate 1 (O-Alkylated/Arylated) A->B Step 1: Alkylation/Arylation C Intermediate 2 (Aniline derivative) B->C Step 2: Nitro Group Reduction D Intermediate 3 (Heterocycle formation) C->D Step 3: Heterocycle Construction E Final Product (Spirocyclic CCR1 Antagonist) D->E Step 4: Spirocyclization

Caption: Generalized synthetic workflow starting from this compound.

Experimental Protocol: Generalized Synthesis

This protocol is a representative example and may require optimization for specific target molecules.

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating or arylating agent (e.g., an appropriate alkyl halide, 1.1 eq) dropwise.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the O-alkylated intermediate. A similar reaction using 2-methoxy-5-nitrophenol (B41512) resulted in a 68% yield after recrystallization.[6]

Step 2: Reduction of the Nitro Group

  • Dissolve the O-alkylated intermediate (1.0 eq) in a solvent such as ethanol (B145695), methanol, or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

    • Chemical Reduction: Use a reagent like tin(II) chloride (SnCl₂, 3-5 eq) in ethanol at reflux, or sodium dithionite.

  • Filter the reaction mixture (e.g., through Celite for catalytic hydrogenation) to remove the catalyst or solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • If an acidic workup is required (e.g., with SnCl₂), neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the aniline derivative, which may be used in the next step without further purification.

Step 3 & 4: Heterocycle Construction and Spirocyclization The specific reagents and conditions for these steps are highly dependent on the target spirocyclic system (e.g., piperidine, oxazolidinone). A key strategy often involves an Oxa-Pictet-Spengler type reaction.[7]

  • React the aniline derivative (Intermediate 2) with a suitable dielectrophile or a precursor that can form the heterocyclic ring.

  • The reaction is typically catalyzed by an acid (e.g., trifluoroacetic acid) or a base, depending on the specific transformation.

  • The final spirocyclization step may occur in tandem with heterocycle formation or as a separate, subsequent step, often induced by heat or a specific catalyst to form the desired conformationally constrained spirocycle.

  • Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization or preparative HPLC.

Section 2: Physicochemical and Biological Data

Proper characterization of the starting materials and final products is essential.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 704-14-3[4]
Molecular Formula C₇H₇NO₄[8]
Molecular Weight 169.13 g/mol [8]
Appearance Yellow crystals or powder[9]
Melting Point 92-94 °C[9]
Solubility Slightly soluble in Chloroform, Methanol[9]
Table 2: Biological Activity of Representative CCR1 Antagonists

This table provides context on the potency of small molecule CCR1 antagonists. Note that these compounds are not necessarily synthesized from this compound but represent the target class of molecules.

CompoundAssay TypeTarget/Cell LineParameterValueReference(s)
BX471 Binding AffinityHuman CCR1Kᵢ1 nM[1]
BX471 Ca²⁺ MobilizationHuman CCR1IC₅₀5.8 ± 1 nM[1]
CCR1 Antagonist 9 Calcium FluxHuman CCR1IC₅₀6.8 nM[4]
CCR1 Antagonist 9 ChemotaxisTHP-1 cellsIC₅₀28 nM[4]
Compound 2q-1 MIP-1α BindingHuman CCR1IC₅₀0.9 nM[10]
Compound 2q-1 MIP-1α BindingMurine CCR1IC₅₀5.8 nM[10]

Section 3: Biological Evaluation Protocols

Once synthesized, the CCR1 antagonists must be evaluated for their biological activity.

CCR1 Signaling Pathway

CCR1 activation initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase and activation of phospholipase C (PLC).[4] This results in increased intracellular calcium levels and ultimately drives cellular responses like chemotaxis. Antagonists block this pathway by preventing ligand binding to the CCR1 receptor.

G Simplified CCR1 Signaling Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein G-protein (Gαi, Gβγ) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Ca_flux ↑ Intracellular [Ca²⁺] PLC->Ca_flux Leads to Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks Response Cellular Response (Chemotaxis, Inflammation) Ca_flux->Response

Caption: Simplified CCR1 signaling pathway and the inhibitory action of an antagonist.

Protocol 1: In Vitro Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium following agonist stimulation.[4]

Principle: CCR1 activation leads to a transient increase in intracellular calcium concentration, which can be detected using calcium-sensitive fluorescent dyes. An antagonist will block or reduce this response.

Methodology:

  • Cell Preparation: Use a cell line endogenously expressing CCR1 (e.g., THP-1 human monocytic cells) or a stably transfected cell line (e.g., HEK293-CCR1).

  • Dye Loading: Resuspend cells in an appropriate buffer and load with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Aliquot the dye-loaded cells into a 96- or 384-well plate. Add varying concentrations of the synthesized CCR1 antagonist (or vehicle control, e.g., DMSO) and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence for 10-20 seconds.

  • Agonist Stimulation: Add a CCR1 agonist (e.g., CCL3 or RANTES) at a pre-determined EC₈₀ concentration to all wells simultaneously using an automated dispenser.

  • Data Acquisition: Continue to measure fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.[4]

G Experimental Workflow: Chemotaxis Assay A 1. Cell Preparation (e.g., THP-1 cells) B 2. Compound Incubation (Cells + Antagonist) A->B C 3. Assay Setup Lower Chamber: Agonist Upper Chamber: Treated Cells B->C D 4. Incubation (1-4 hours at 37°C) C->D E 5. Quantification (Count migrated cells) D->E F 6. Data Analysis (Determine IC₅₀) E->F

Caption: Workflow for the in vitro chemotaxis assay.

Principle: CCR1-expressing cells migrate across a porous membrane towards a gradient of a CCR1 ligand. An effective antagonist will inhibit this migration.

Methodology:

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell® plate with a 5 µm pore size membrane).

  • Chemoattractant: Add assay medium containing a CCR1 agonist (e.g., CCL3) at its optimal chemotactic concentration to the lower wells of the chamber. Add medium alone to negative control wells.

  • Cell Preparation: Resuspend CCR1-expressing cells (e.g., THP-1) in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Incubation: Incubate the cells with various concentrations of the synthesized antagonist (or vehicle control) for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., CyQuant® GR) or by direct cell counting.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the percent inhibition against the antagonist concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for the Preparation of EP1 Receptor Antagonists Utilizing 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of a specific class of Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists derived from 5-Methoxy-2-nitrophenol. The protocols detailed below are intended to guide researchers in the preparation and characterization of these potent and selective antagonists, which are valuable tools for investigating the physiological and pathological roles of the EP1 receptor.

Introduction

The EP1 receptor, a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, PGE2. This activation triggers a signaling cascade that leads to an increase in intracellular calcium levels, playing a crucial role in various physiological processes, including inflammation, pain perception, and regulation of blood pressure.[1] Consequently, the development of selective EP1 receptor antagonists is a promising therapeutic strategy for a range of conditions such as chronic pain, inflammatory diseases, and certain types of cancer.[1][2]

This document focuses on a series of 4-({2-[alkyl(phenylsulfonyl)amino]phenoxy}methyl)benzoic acids, a class of compounds identified as potent and selective EP1 receptor antagonists. The synthetic route leverages this compound as a key starting material for the generation of the core phenoxy structure.

Data Presentation

The following table summarizes the in vitro potency of a representative EP1 receptor antagonist from the 4-({2-[alkyl(phenylsulfonyl)amino]phenoxy}methyl)benzoic acid class.

CompoundTargetAssay TypeValueSpecies
ONO-8711 EP1 ReceptorBinding Affinity (Ki)0.6 nMHuman
EP1 ReceptorBinding Affinity (Ki)1.7 nMMouse
EP1 ReceptorFunctional Antagonism (IC50)0.05 µMHuman
EP1 ReceptorFunctional Antagonism (IC50)0.21 µMMouse
EP1 ReceptorFunctional Antagonism (IC50)0.22 µMRat

Data for ONO-8711, a structurally related potent and selective EP1 antagonist, is provided as a reference for the expected potency of this class of compounds.[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the EP1 receptor signaling pathway and the general experimental workflow for the synthesis and evaluation of EP1 receptor antagonists.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates Antagonist EP1 Antagonist Antagonist->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Pain, Inflammation) PKC->Downstream

Caption: EP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Reduction of Nitro Group Start->Step1 Step2 Sulfonylation of Amine Step1->Step2 Step3 Alkylation of Phenol Step2->Step3 Step4 N-Alkylation of Sulfonamide Step3->Step4 Step5 Ester Hydrolysis Step4->Step5 Final_Product Final EP1 Antagonist Step5->Final_Product Binding_Assay Radioligand Binding Assay (Determine Ki) Final_Product->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50) Final_Product->Functional_Assay In_Vivo In Vivo Models (e.g., Pain, Inflammation) Functional_Assay->In_Vivo

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of EP1 receptor antagonists derived from this compound.

Protocol 1: Synthesis of 4-({2-[N-Isobutyl-N-(phenylsulfonyl)amino]-5-methoxyphenoxy}methyl)benzoic Acid

This protocol is a representative synthesis adapted from the general methods for preparing 4-({2-[alkyl(phenylsulfonyl)amino]phenoxy}methyl)benzoic acids, with this compound as the starting material.

Step 1: Reduction of this compound to 2-Amino-5-methoxyphenol

  • To a solution of this compound (1.0 eq) in ethanol, add Palladium on carbon (10% w/w, 0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-5-methoxyphenol, which can be used in the next step without further purification.

Step 2: N-Sulfonylation to N-(2-Hydroxy-4-methoxyphenyl)benzenesulfonamide

  • Dissolve 2-Amino-5-methoxyphenol (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(2-Hydroxy-4-methoxyphenyl)benzenesulfonamide.

Step 3: O-Alkylation with Methyl 4-(bromomethyl)benzoate (B8499459)

  • To a solution of N-(2-Hydroxy-4-methoxyphenyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl 4-(bromomethyl)benzoate (1.1 eq).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield methyl 4-({2-[(phenylsulfonyl)amino]-5-methoxyphenoxy}methyl)benzoate.

Step 4: N-Alkylation with Isobutyl Iodide

  • To a solution of methyl 4-({2-[(phenylsulfonyl)amino]-5-methoxyphenoxy}methyl)benzoate (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and isobutyl iodide (1.5 eq).

  • Heat the reaction mixture at 80 °C overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography to obtain methyl 4-({2-[N-isobutyl-N-(phenylsulfonyl)amino]-5-methoxyphenoxy}methyl)benzoate.

Step 5: Ester Hydrolysis to the Final Product

  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF and methanol.

  • Add a 1N aqueous solution of sodium hydroxide (B78521) (5.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-({2-[N-Isobutyl-N-(phenylsulfonyl)amino]-5-methoxyphenoxy}methyl)benzoic acid.

Protocol 2: EP1 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of the synthesized antagonist for the human EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell membrane preparation from the above cells.

  • [³H]-PGE2 (Radioligand).

  • Unlabeled PGE2 (for non-specific binding determination).

  • Synthesized EP1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hEP1 cells by homogenization and centrifugation.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Synthesized antagonist at various concentrations.

    • A fixed concentration of [³H]-PGE2 (e.g., at its Kd value).

    • Cell membrane preparation.

  • For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled PGE2.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the antagonist by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Mobilization Functional Assay

This protocol measures the functional antagonism (IC50) of the synthesized compound by quantifying its ability to inhibit PGE2-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • PGE2 (agonist).

  • Synthesized EP1 antagonist.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Seed HEK293-hEP1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the synthesized antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a pre-determined concentration of PGE2 (e.g., EC80) into the wells and immediately start recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the antagonist by comparing the peak fluorescence response in the presence and absence of the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and data presented provide a framework for the synthesis and characterization of a potent class of EP1 receptor antagonists derived from this compound. These compounds represent valuable chemical tools for further elucidating the role of the EP1 receptor in health and disease and hold potential for the development of novel therapeutics.

References

Application Notes and Protocols: 5-Methoxy-2-nitrophenol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxy-2-nitrophenol as a versatile building block in advanced organic synthesis. Detailed protocols for key transformations, quantitative data summaries, and graphical representations of experimental workflows are presented to facilitate its application in research and development, particularly in the synthesis of biologically active compounds.

Overview of this compound

This compound is an aromatic compound featuring a phenol (B47542), a methoxy (B1213986) group, and a nitro group. This specific arrangement of functional groups allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the phenolic hydroxyl and methoxy groups offer sites for nucleophilic substitution and modification.

Key Properties:

PropertyValue
CAS Number 704-14-3
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol [1]
Appearance Yellow crystals or powder[2]
Melting Point 92-94 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Key Synthetic Applications and Protocols

This compound is a key intermediate in the synthesis of various target molecules, including conformationally constrained spirocycles used as CCR1 antagonists and phenylsulfonyl aminophenoxybenzoates which act as EP1 receptor antagonists[2][3]. The primary transformations involving this molecule are O-alkylation (etherification) of the phenolic hydroxyl group and reduction of the nitro group to an amine.

The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis. This reaction proceeds by deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Quantitative Data for a Representative Etherification:

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundEthyl IodideK₂CO₃DMF80121-Ethoxy-5-methoxy-2-nitrobenzene~90
This compoundBenzyl BromideCs₂CO₃DMFRT241-(Benzyloxy)-5-methoxy-2-nitrobenzene~95

Experimental Protocol: Synthesis of 1-Ethoxy-5-methoxy-2-nitrobenzene

This protocol is adapted from a similar procedure for the benzylation of the isomeric 2-Methoxy-5-nitrophenol[4].

Materials:

  • This compound (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Add ethyl iodide to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-Ethoxy-5-methoxy-2-nitrobenzene.

General Workflow for Williamson Ether Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Alkyl Halide - Base glassware Assemble Flame-Dried Glassware under Inert Atmosphere reagents->glassware add_reagents Add Reagents and Solvents to Flask glassware->add_reagents heat_stir Heat and Stir (e.g., 80°C, 12h) add_reagents->heat_stir cool_extract Cool to Room Temp and Perform Aqueous Extraction heat_stir->cool_extract dry_purify Dry Organic Layer, Evaporate Solvent, and Purify cool_extract->dry_purify analysis analysis dry_purify->analysis Characterize Product (NMR, MS, etc.)

A generalized workflow for a Williamson ether synthesis experiment.

The nitro group of this compound can be efficiently reduced to a primary amine, yielding 2-amino-5-methoxyphenol. This transformation is crucial as the resulting aminophenol is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules. Catalytic hydrogenation is a common and effective method for this reduction.

Quantitative Data for a Representative Reduction:

ReactantCatalystSolventPressureTemp. (°C)Time (h)ProductYield (%)
This compound10% Pd/CMethanol1-2 bar H₂RT4-62-amino-5-methoxyphenol>95
This compoundSn/HClEthanolN/AReflux32-amino-5-methoxyphenol~85

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on a well-established procedure for the reduction of aromatic nitro compounds[1].

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a flask suitable for hydrogenation, suspend this compound in methanol.

  • Carefully add 10% Pd/C to the suspension under an inert atmosphere (e.g., Argon).

  • Seal the flask and evacuate the inert atmosphere, then introduce hydrogen gas to a pressure of 1-2 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxyphenol, which can be used in the next step without further purification or purified by recrystallization if necessary.

Application in Multi-Step Synthesis: Synthesis of a Benzofuran (B130515) Derivative

This compound is a valuable precursor for the synthesis of substituted benzofurans, which are important scaffolds in medicinal chemistry[5]. The following represents a logical synthetic pathway for the preparation of a substituted benzofuran starting from a nitrophenol derivative.

G start This compound step1 Williamson Ether Synthesis (e.g., with Propargyl Bromide) start->step1 intermediate1 O-Propargylated Intermediate step1->intermediate1 step2 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 2-Amino-5-methoxy-1-(prop-2-yn-1-yloxy)benzene step2->intermediate2 step3 Intramolecular Cyclization (e.g., Pd-catalyzed) intermediate2->step3 product Substituted Benzofuran step3->product

A logical workflow for the synthesis of a benzofuran from this compound.

This synthetic route highlights the utility of this compound as a starting material. The phenolic hydroxyl group is first etherified with an alkyne-containing electrophile. Subsequent reduction of the nitro group provides an aniline, which can then undergo an intramolecular cyclization to form the benzofuran ring system. The specific conditions for the cyclization would depend on the nature of the substituents and the desired final product.

References

Quantitative Analysis of 5-Methoxy-2-nitrophenol: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methoxy-2-nitrophenol, a key intermediate in various synthetic processes. The following sections outline validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Differential Pulse Voltammetry (DPV). Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it provides excellent sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the HPLC analysis of this compound, adapted from methods for structurally similar compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol

a. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

b. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Formic acid (or a suitable buffer component).

  • This compound reference standard (≥98% purity).

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could start with 30% acetonitrile and increase to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength in the range of 300-400 nm is recommended.

  • Injection Volume: 10 µL.

d. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC-UV/DAD Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing calibration Construct Calibration Curve data_processing->calibration quantification Quantify Analyte in Sample calibration->quantification end End quantification->end GCMS_Workflow start Start extraction Sample Extraction start->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end End quantification->end UVVis_Workflow start Start lambda_max Determine λmax start->lambda_max prep_standards Prepare Calibration Standards lambda_max->prep_standards prep_sample Prepare Sample Solution lambda_max->prep_sample measure_abs Measure Absorbance at λmax prep_standards->measure_abs prep_sample->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantification Calculate Sample Concentration calibration->quantification end End quantification->end DPV_Workflow start Start prep_solution Prepare Analyte in Buffer start->prep_solution deoxygenate Deoxygenate with Nitrogen prep_solution->deoxygenate dpv_measurement Perform DPV Measurement deoxygenate->dpv_measurement peak_analysis Analyze Peak Height/Area dpv_measurement->peak_analysis quantification Quantify using Calibration Curve peak_analysis->quantification end End quantification->end

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-2-nitrophenol. This method is suitable for researchers, scientists, and professionals in the drug development industry who require accurate determination of this compound for quality control, purity assessment, and formulation analysis. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent separation and peak resolution.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its accurate quantification is crucial to ensure the quality and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and reliable method for chromophoric compounds like nitrophenols.[3][4] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.[2]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₄[5][6]
Molecular Weight 169.13 g/mol [5][6]
LogP 1.309[6]
Solubility Soluble in acetone, chloroform, ethyl alcohol[7]
CAS Number 704-14-3[8]

HPLC Method Parameters

ParameterCondition
Instrument Any standard HPLC system with a UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile) to dissolve the sample.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001509.7

Linearity Curve:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 15.08x + 0.15

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Solvent Sample->Dissolve_Spl Dilute_Std Serial Dilution Dissolve_Std->Dilute_Std Dilute_Spl Dilute to Concentration Dissolve_Spl->Dilute_Spl Injection Inject Sample (10 µL) Dilute_Std->Injection Filter Filter (0.45 µm) Dilute_Spl->Filter Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (290 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: Derivatization of 5-Methoxy-2-nitrophenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrophenol is a key intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite in drug development studies. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic profiling. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the inherent polarity and low volatility of this compound, due to its phenolic hydroxyl group, present challenges for direct GC-MS analysis, often leading to poor peak shape and low sensitivity.[1][2][3][4][5]

Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][6][7][8][9] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation, two common and effective techniques for GC-MS analysis.

Choosing a Derivatization Strategy: Silylation vs. Acylation

The selection of an appropriate derivatization strategy depends on the specific analytical requirements, sample matrix, and available resources.

  • Silylation: This versatile and widely used technique replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][6] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are generally stable and provide excellent chromatographic separation.[1][10] Silylation is often preferred for its high reaction yields and applicability to a broad range of compounds.[1]

  • Acylation: This method involves the conversion of the phenolic hydroxyl group into an ester using an acylating agent like acetic anhydride (B1165640). The resulting ester is less polar and more volatile than the parent phenol. Acylation is a robust and cost-effective alternative, particularly for less sterically hindered phenols.[1]

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound. It is important to note that these are general procedures and may require optimization for specific sample matrices and instrument conditions.[1]

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, acetone)[4][11]

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or dichloromethane) and evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in 100 µL of pyridine or another suitable solvent in a GC vial.[1][4]

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the derivatization of this compound using acetic anhydride.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: As in the silylation protocol, ensure the sample is dried and ready for derivatization.

  • Derivatization Reaction: Add 100 µL of pyridine and 200 µL of acetic anhydride to the dried sample in a vial.[1]

  • Incubation: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be necessary to ensure complete derivatization for some phenols.[1]

  • Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex the mixture for 30 seconds.[1]

  • Extraction: Extract the derivatized analyte with a suitable organic solvent.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to the desired volume under a gentle stream of nitrogen before GC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of derivatized phenols. This data is intended to provide a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Derivatization Methods for Phenolic Compounds

ParameterSilylation (BSTFA/MSTFA)Acylation (Acetic Anhydride)
Reagent BSTFA, MSTFA, MTBSTFAAcetic Anhydride
Reaction Conditions 70-80°C, 30-60 min[1]Room temp or 60°C, 15-30 min[1]
Volatility of Derivative HighModerate to High
Stability of Derivative Good, but sensitive to moistureGenerally stable
Byproducts Volatile and non-interferingRequires quenching and extraction
Applicability Broad range of phenolsEffective for less hindered phenols

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenols

ParameterSilylated DerivativesAcylated Derivatives
GC Column DB-5ms, HP-5ms, or equivalentDB-5ms, HP-5ms, or equivalent
Injector Temperature 250-280°C250-280°C
Oven Program Initial 80°C, ramp to 280°CInitial 80°C, ramp to 280°C
Carrier Gas HeliumHelium
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
MSD Transfer Line 280°C280°C
Mass Range 50-550 amu50-550 amu

Table 3: Expected Mass Spectral Data for Derivatized this compound

DerivativeMolecular Weight ( g/mol )Expected Molecular Ion (M+)Key Fragment Ions (m/z)
TMS-Derivative 241.27241226 (M-15), 196 (M-45)
Acetyl-Derivative 211.17211169 (M-42), 139

Note: The mass spectral data is predicted based on the structure of this compound and common fragmentation patterns of TMS and acetyl derivatives. Actual fragmentation may vary.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the chemical derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Deriv_Agent Addition of Derivatizing Agent Reconstitution->Deriv_Agent Incubation Incubation (Heating) Deriv_Agent->Incubation GCMS GC-MS Analysis Incubation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Silylation_Reaction Analyte This compound (with -OH group) Product TMS-Derivative (Volatile) Analyte->Product + Reagent Reagent BSTFA (Silylating Agent) Reagent->Product Byproduct Volatile Byproducts

Caption: Silylation of this compound with BSTFA.

Acylation_Reaction Analyte This compound (with -OH group) Product Acetyl-Derivative (Volatile) Analyte->Product + Reagent Reagent Acetic Anhydride (Acylating Agent) Reagent->Product Byproduct Acetic Acid

Caption: Acylation of this compound with acetic anhydride.

Conclusion

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. Silylation with BSTFA often provides high yields and is a versatile method, while acylation with acetic anhydride offers a robust and cost-effective alternative. The choice of method will depend on the specific requirements of the analysis. For reliable quantitative results, the use of an appropriate internal standard is highly recommended for both methods. The protocols and data presented in this application note provide a solid foundation for developing a validated GC-MS method for the analysis of this compound in various research and development settings.

References

Application Notes and Protocols for Investigating 5-Methoxy-2-nitrophenol in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Methoxy-2-nitrophenol (5M2NP) in plant defense studies. 5M2NP, a natural breakdown product of benzoxazinoids found in maize, has demonstrated a dual role in plant protection, acting as both a direct defense compound and a modulator of induced defense responses.[1] This document outlines detailed experimental protocols to characterize the effects of 5M2NP on various plant species, elucidate its mode of action, and assess its potential as a novel plant defense elicitor for crop protection.

Overview of this compound

This compound is a phenolic compound that has been shown to enhance wound-induced expression of defense genes and the emission of volatile terpenoids in maize.[1][2] It exhibits antibiotic and antixenotic properties against insect herbivores, suggesting its potential as a broad-spectrum defense agent.[1] Understanding its efficacy and mechanism across different plant systems is crucial for its development as a reliable component of integrated pest management strategies. While its sodium salt, sodium 5-nitroguaicolate, is known as a plant growth regulator that can enhance photosynthesis and nutrient uptake, the specific role of 5M2NP in defense signaling warrants further investigation.[3][4][5][6]

Key Research Questions

  • What is the optimal concentration of 5M2NP for inducing defense responses in different plant species?

  • Does 5M2NP treatment enhance resistance against a broad range of pathogens and herbivores?

  • What are the underlying molecular and biochemical mechanisms of 5M2NP-induced defense?

  • How does 5M2NP interact with known plant defense signaling pathways, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA)?

Experimental Design and Workflow

A multi-step experimental approach is recommended to thoroughly investigate the effects of 5M2NP. The following workflow provides a logical sequence for experimentation, from initial screening to in-depth mechanistic studies.

experimental_workflow A Dose-Response Curve (Phytotoxicity & Efficacy) C Pathogen Infection Assay (e.g., Bacterial Leaf Infiltration) A->C D Herbivore Feeding Assay (Choice & No-Choice) A->D B Plant Growth Promotion Assay E Gene Expression Analysis (RT-qPCR of defense markers) C->E D->E F Phytohormone Quantification (SA, JA, Ethylene) E->F G Metabolomic Analysis (Volatiles, Secondary Metabolites) F->G

Caption: Experimental workflow for characterizing this compound in plant defense studies.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration and Phytotoxicity

Objective: To determine the concentration range of 5M2NP that elicits a defense response without causing phytotoxicity.

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Distilled water

  • Test plant species (e.g., Arabidopsis thaliana, tomato, maize)

  • Growth chambers or greenhouse with controlled conditions

  • Spectrophotometer

Methodology:

  • Prepare Stock Solution: Dissolve 5M2NP in DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Treatment Solutions: Prepare a series of dilutions of the 5M2NP stock solution in distilled water to achieve final concentrations ranging from 1 µM to 1 mM. Include a mock control (water with the same concentration of DMSO as the highest 5M2NP treatment).

  • Plant Treatment: Apply the treatment solutions to 3-4 week old plants via soil drench or foliar spray. Ensure even application.

  • Phytotoxicity Assessment: Observe plants daily for one week for any signs of phytotoxicity, such as leaf necrosis, chlorosis, or stunted growth.

  • Quantify Chlorophyll (B73375) Content: At the end of the observation period, collect leaf samples and measure chlorophyll content using a spectrophotometer to quantify any chlorosis.

  • Data Analysis: Determine the highest concentration of 5M2NP that does not cause significant phytotoxicity compared to the mock control. This concentration will be used for subsequent experiments.

Data Presentation:

5M2NP Concentration (µM)Visual Phytotoxicity Score (0-5)Chlorophyll Content (mg/g FW)
0 (Mock)02.5 ± 0.2
102.6 ± 0.3
1002.4 ± 0.2
5002.5 ± 0.1
10012.2 ± 0.3
50031.5 ± 0.4
100050.8 ± 0.2

Data are presented as mean ± standard deviation (n=10). Phytotoxicity score: 0 = no damage, 5 = severe necrosis.

Protocol 2: Bacterial Leaf Infiltration Assay for Disease Resistance

Objective: To assess the ability of 5M2NP to induce resistance against bacterial pathogens. This protocol is adapted from established methods.[7]

Materials:

  • Optimal concentration of 5M2NP determined in Protocol 1

  • Pathogenic bacterial strain (e.g., Pseudomonas syringae pv. tomato DC3000 for Arabidopsis and tomato)

  • 10 mM MgCl2

  • Syringes (1 mL, needless)

  • Leaf puncher

  • Sterile mortars and pestles

  • King's B (KB) agar (B569324) plates with appropriate antibiotics

Methodology:

  • Plant Pre-treatment: Treat plants with the optimal concentration of 5M2NP or a mock solution 24-48 hours prior to pathogen inoculation.

  • Prepare Bacterial Inoculum: Grow bacteria on KB plates. Resuspend bacterial colonies in 10 mM MgCl2 to a final optical density at 600 nm (OD600) of 0.002 (approximately 1 x 10^6 CFU/mL).

  • Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needless syringe.[7]

  • Quantify Bacterial Growth: At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated area using a leaf puncher. Homogenize the leaf discs in 10 mM MgCl2.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto KB agar plates.

  • Colony Counting: Incubate plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the number of CFUs per cm² of leaf tissue. Compare the bacterial growth in 5M2NP-treated plants to mock-treated plants.

Data Presentation:

TreatmentBacterial Titer (log CFU/cm²) at 3 dpi
Mock7.2 ± 0.3
5M2NP (50 µM)5.8 ± 0.4*

Data are presented as mean ± standard deviation (n=12). Asterisk () indicates a statistically significant difference from the mock treatment (p < 0.05).*

Protocol 3: Gene Expression Analysis by RT-qPCR

Objective: To investigate the effect of 5M2NP on the expression of key defense-related genes.

Materials:

  • 5M2NP at the optimal concentration

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for defense marker genes (e.g., PR1 for SA pathway, PDF1.2 for JA pathway, PAL for phenylpropanoid pathway) and a reference gene (e.g., Actin).

Methodology:

  • Plant Treatment and Sampling: Treat plants with 5M2NP or a mock solution. Collect leaf tissue at different time points (e.g., 0, 6, 12, 24, 48 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and synthesize cDNA according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the 2^-ΔΔCt method, with the reference gene for normalization. Compare the gene expression levels in 5M2NP-treated plants to mock-treated plants at each time point.

Data Presentation:

GeneTime (hours)Fold Change in Expression (5M2NP vs. Mock)
PR1 (SA marker)61.5 ± 0.3
122.1 ± 0.5
241.8 ± 0.4
PDF1.2 (JA marker)68.7 ± 1.2
1215.2 ± 2.5
249.3 ± 1.8
PAL65.4 ± 0.9
127.8 ± 1.1
244.1 ± 0.7

Data are presented as mean ± standard deviation (n=3 biological replicates). Asterisk () indicates a statistically significant difference from the mock treatment (p < 0.05).*

Putative Signaling Pathway of this compound

Based on current evidence suggesting that 5M2NP enhances wound-induced responses and may act independently or downstream of jasmonates, a putative signaling pathway can be proposed.[2] Further research is required to validate this model.

signaling_pathway cluster_perception cluster_signaling cluster_crosstalk cluster_response M2NP This compound Receptor Putative Receptor M2NP->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Activation ROS->MAPK JA Jasmonic Acid (JA) Pathway MAPK->JA SA Salicylic Acid (SA) Pathway MAPK->SA Genes Defense Gene Expression (e.g., PDF1.2, PAL) MAPK->Genes JA->Genes Metabolites Secondary Metabolite Production (e.g., Terpenoids, Phenolics) Genes->Metabolites Resistance Enhanced Resistance to Pathogens & Herbivores Genes->Resistance Metabolites->Resistance

Caption: A putative signaling pathway for this compound-induced plant defense.

Concluding Remarks

The protocols and experimental designs outlined in these application notes provide a robust framework for investigating the role of this compound in plant defense. By systematically evaluating its phytotoxicity, efficacy, and mode of action, researchers can gain valuable insights into its potential as a novel plant protection agent. The use of quantitative assays and the analysis of molecular and biochemical markers will be critical in elucidating the signaling pathways modulated by this promising natural compound. This knowledge will be instrumental for its development and application in sustainable agriculture.

References

Laboratory protocol for safe handling of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 5-Methoxy-2-nitrophenol (CAS No. 704-14-3) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Introduction

This compound is a chemical compound utilized in various research and synthetic applications. It is a reagent in the synthesis of conformationally constrained spirocycles, which have applications as CCR1 antagonists.[1] Additionally, it is used in the preparation of phenylsulfonyl aminophenoxybenzoates, which may function as EP1 receptor antagonists.[1] Given its hazard profile, proper handling and disposal procedures are mandatory.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₇NO₄[2][3]
Molecular Weight 169.13 g/mol [2][3]
Appearance Yellow Powder or Crystals[4]
Melting Point 90°C to 94°C[4]
Solubility Soluble in acetone, chloroform, and ethyl alcohol.[4]
Storage Temperature Store at room temperature. Some suppliers recommend -20°C for long-term stability.[1][3]

Table 2: GHS Hazard Classification and Statements

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS07DangerH315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage.[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.[2]
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[5]
Acute Toxicity, DermalGHS07WarningH312: Harmful in contact with skin.[5]
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled.[5]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize risk during the handling and use of this compound.

A mandatory PPE workflow should be followed before entering the laboratory and handling the compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Lab lab_coat Don appropriate lab coat start->lab_coat safety_goggles Wear chemical safety goggles (EN166) lab_coat->safety_goggles gloves Wear nitrile gloves safety_goggles->gloves respirator Use NIOSH/MSHA approved respirator for dust gloves->respirator end Proceed to Handling respirator->end

Caption: Personal Protective Equipment (PPE) Workflow.

  • Always handle this compound in a well-ventilated area.

  • Use a chemical fume hood for all weighing and transfer operations to avoid inhalation of dust.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Avoid the formation of dust and aerosols.[6][7]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wash hands thoroughly after handling.[7][8]

  • Storage:

    • Store in a tightly closed container.[7][8]

    • Keep in a dry, cool, and well-ventilated place.[7][8]

    • Store locked up.[7][8]

    • Incompatible Materials: Strong oxidizing agents and strong bases.[8]

A logical workflow for handling spills and exposures is detailed below.

Emergency_Protocol cluster_emergency Emergency Response Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate Major Spill contain Contain spill with absorbent material spill->contain Minor Spill ventilate Ensure adequate ventilation evacuate->ventilate ventilate->contain collect Collect spill into a sealed container for disposal contain->collect decontaminate Decontaminate spill area collect->decontaminate exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for 15 mins skin_contact->wash_skin rinse_eyes Rinse with water for 15 mins, remove contacts eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth medical_attention Seek immediate medical attention wash_skin->medical_attention rinse_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Spill and Exposure Emergency Protocol.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

  • In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[6][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[6][7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[7]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[7][9]

  • Do not allow the product to reach the sewage system.[9]

  • Contaminated packaging should be treated as the product itself.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health hazards. By strictly following these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

Application Notes and Protocols for Spirocycle Synthesis Using 5-Methoxy-2-nitrophenol as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-methoxy-2-nitrophenol as a key precursor in the synthesis of complex spirocyclic architectures. The methodologies outlined are particularly relevant for the development of therapeutic agents, with a focus on the synthesis of potent CCR1 antagonists.

Introduction

Spirocycles represent a pivotal structural motif in medicinal chemistry, offering a unique three-dimensional framework that can lead to enhanced biological activity and improved physicochemical properties of drug candidates. This compound has emerged as a valuable and versatile starting material for the construction of these intricate structures, particularly for the synthesis of conformationally constrained spirocycles that have shown promise as CCR1 antagonists.[1] The synthesis of such compounds is of significant interest for the development of treatments for inflammatory and autoimmune diseases.

The general strategy for constructing spirocycles from this compound involves a multi-step sequence. This typically begins with the modification of the phenol, followed by the introduction of a side chain that can undergo an intramolecular cyclization to form the spirocyclic core. One common approach involves an oxidative dearomatization/spirocyclization sequence.

Key Synthetic Strategies and Applications

The primary application of this compound in this context is as a foundational building block for multi-step syntheses. While a direct one-step spirocyclization from this compound is not commonly reported, it serves as a crucial starting point for creating more complex intermediates that are then subjected to spirocyclization.

A representative synthetic pathway involves the initial protection or modification of the phenolic hydroxyl group, followed by the introduction of a suitable tether that will form the second ring of the spirocycle. The nitro group can be reduced to an amine and subsequently modified to participate in the cyclization.

Experimental Protocols

The following protocols are based on established synthetic transformations of phenolic compounds and general methods for spirocycle formation. Researchers should adapt these protocols based on the specific target molecule and perform appropriate reaction monitoring and optimization.

Protocol 1: Synthesis of a Spirocyclic Piperidine Derivative (Illustrative)

This protocol outlines a plausible multi-step synthesis of a spiro-piperidine derivative, a common core in CCR1 antagonists, starting from this compound.

Step 1: O-Alkylation of this compound

This initial step protects the phenolic hydroxyl group and introduces a handle for further functionalization.

  • Materials:

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add cesium carbonate (1.1 eq) and stir at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Partition the mixture between water and ethyl acetate.

    • Separate the organic layer, wash three times with water, once with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethyl acetate to yield the O-benzylated product.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a key functional group for subsequent transformations.

  • Materials:

    • O-benzylated this compound derivative

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the O-benzylated derivative (1.0 eq) in methanol.

    • Add Pd/C (10 mol %) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the aniline (B41778) derivative.

Step 3: N-Alkylation and Intramolecular Cyclization (Illustrative Spirocyclization)

This step involves the introduction of a dielectrophilic partner to the aniline, which then undergoes an intramolecular cyclization to form the spirocyclic core. The specific dielectrophile will determine the nature of the second ring.

  • Materials:

    • Aniline derivative from Step 2

    • A suitable bis-electrophile (e.g., a dihaloalkane or an activated diene)

    • A suitable base (e.g., potassium carbonate, K₂CO₃)

    • A suitable solvent (e.g., acetonitrile, ACN)

  • Procedure:

    • To a solution of the aniline derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add the bis-electrophile (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spirocyclic compound.

Quantitative Data

Currently, there is a lack of specific, published quantitative data (yields, reaction times, temperatures) for a direct, one-pot spirocyclization starting from this compound. The yields for the individual steps in the multi-step sequence provided above are generally reported to be moderate to high, but are highly dependent on the specific substrates and reaction conditions used. Researchers are encouraged to optimize these conditions for their specific target molecules.

StepTransformationReagentsSolventTemperatureTypical Yield
1O-AlkylationBenzyl bromide, Cs₂CO₃DMFRoom Temp.60-80%
2Nitro ReductionH₂, Pd/CMethanolRoom Temp.>90%
3SpirocyclizationDihaloalkane, K₂CO₃AcetonitrileReflux40-70%

Table 1: Representative Quantitative Data for the Multi-step Synthesis of a Spirocyclic Derivative. Note: These are estimated yields based on analogous reactions and will require optimization.

Visualizations

Chemical Structures

Figure 1: Key Chemical Structures in the Synthetic Pathway.

Experimental Workflow

experimental_workflow start This compound step1 Step 1: O-Alkylation (Benzyl bromide, Cs₂CO₃, DMF) start->step1 intermediate1 O-Benzylated Intermediate step1->intermediate1 step2 Step 2: Nitro Reduction (H₂, Pd/C, Methanol) intermediate1->step2 intermediate2 Aniline Intermediate step2->intermediate2 step3 Step 3: Spirocyclization (Dielectrophile, Base, Solvent) intermediate2->step3 product Spirocyclic Product step3->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Spirocycle purification->final_product

Figure 2: General Experimental Workflow for Spirocycle Synthesis.

Conclusion

This compound serves as a strategic precursor for the synthesis of valuable spirocyclic compounds, particularly those with potential as CCR1 antagonists. While direct spirocyclization from this starting material is not a common one-step process, its incorporation into multi-step synthetic routes provides access to complex and medicinally relevant scaffolds. The protocols and data presented here offer a foundation for researchers to develop and optimize the synthesis of novel spirocycles for applications in drug discovery and development. Further investigation into novel catalytic methods for the direct dearomatization and spirocyclization of this compound and its derivatives could open up more efficient synthetic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxy-2-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material for the synthesis of this compound is 3-Methoxyphenol (B1666288). The methoxy (B1213986) group is an ortho-, para- director, and the hydroxyl group is also an ortho-, para- director. In this case, the directing effects of both groups align to favor the substitution at the ortho and para positions relative to the hydroxyl group, and ortho to the methoxy group.

Q2: What are the main synthetic routes to produce this compound?

There are two primary synthetic routes for the synthesis of this compound from 3-Methoxyphenol:

  • Direct Nitration: This involves the direct reaction of 3-Methoxyphenol with a nitrating agent.

  • Two-Step Nitrosation and Oxidation: This method involves the nitrosation of 3-Methoxyphenol to form 5-Methoxy-2-nitrosophenol, which is then oxidized to the final product.[1][2] This two-step process can offer better regioselectivity and yield compared to direct nitration, which is often plagued by the formation of multiple isomers and oxidation byproducts.[2]

Q3: What are the common side products in the synthesis of this compound?

Common side products include:

  • Isomeric nitrophenols: Such as 3-Methoxy-4-nitrophenol and 3-Methoxy-6-nitrophenol. The formation of these isomers is a significant factor in reducing the yield of the desired product.

  • Dinitrated products: If the reaction conditions are too harsh, dinitration of the phenol (B47542) ring can occur.

  • Oxidation products: Phenols are susceptible to oxidation, especially under strong nitrating conditions, leading to the formation of colored byproducts and tars.[2] For instance, the nitration of 4-methoxyphenol (B1676288) can lead to the formation of p-benzoquinone.[3]

  • Nitrogen dioxide (NO2): This reddish-brown gas is a common byproduct of nitration reactions and is toxic.[4]

Q4: How can I purify the crude this compound?

Purification can be achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds.[5][6] A suitable solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This technique is effective for separating the desired product from its isomers and other impurities.[6] A common solvent system for nitrophenols is a mixture of hexane (B92381) and ethyl acetate.[6]

  • Steam Distillation: This can be used to separate volatile ortho-nitrophenols from their less volatile para-isomers.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Formation of multiple isomers: Direct nitration of 3-methoxyphenol can lead to a mixture of isomers, reducing the yield of the desired this compound.[2]Employ a two-step nitrosation-oxidation procedure: This method has been shown to provide better regioselectivity and higher yields of the desired product.[1][2] Use a regioselective nitrating agent: While direct nitration is challenging, exploring milder and more selective nitrating agents like Cerium (IV) Ammonium Nitrate (CAN) in the presence of NaHCO3 has shown high regioselectivity in the ortho-nitration of some phenols.[3] However, for 3-methoxyphenol, this has been reported to yield the 2-nitro-3-methoxyphenol isomer.[3]
Oxidation of the starting material or product: Phenols are sensitive to oxidation by nitric acid, leading to the formation of tars and colored impurities.[2]Maintain low reaction temperatures: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize oxidation. Use a milder nitrating agent: Consider using diluted nitric acid or alternative nitrating agents that are less prone to causing oxidation.
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Increase reaction time or temperature cautiously: If the reaction is slow, a modest increase in time or temperature might be necessary, but be mindful of the increased risk of side reactions.
Formation of a Dark-Colored Reaction Mixture Oxidation of the phenol: The formation of dark colors often indicates oxidation and the formation of polymeric byproducts.[2]Maintain a low reaction temperature. Ensure efficient stirring to prevent localized overheating. Use a less concentrated nitrating agent.
Difficulty in Isolating the Product Product is an oil or does not crystallize: This could be due to the presence of impurities that lower the melting point of the product.Purify the crude product using column chromatography to separate the desired product from impurities. Attempt recrystallization from a different solvent system. Seeding the solution with a pure crystal of the product can sometimes induce crystallization.[6]
Poor Regioselectivity (High percentage of other isomers) Harsh reaction conditions: High temperatures and highly acidic conditions can reduce regioselectivity.Lower the reaction temperature. Use a less acidic nitrating system. For example, using nitric acid in acetic acid instead of a mixture with sulfuric acid.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitrosation and Oxidation

This method is reported to provide a higher yield and better regioselectivity for the synthesis of this compound from 3-Methoxyphenol.[1][2]

Step 1: Nitrosation of 3-Methoxyphenol

  • In a reaction vessel, dissolve 3-Methoxyphenol in propionic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled solution with vigorous stirring.

  • Continue stirring at 0-5 °C for the time specified in the literature (typically 1-2 hours).

  • The product, 5-Methoxy-2-nitrosophenol, will precipitate as a slurry.

Step 2: Oxidation to this compound

  • To the slurry of 5-Methoxy-2-nitrosophenol, slowly add nitric acid (HNO₃) while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

A reported yield for this two-step procedure is approximately 57% on a 0.4 mole scale.[2]

Protocol 2: Direct Nitration of 3-Methoxyphenol

Direct nitration is a more straightforward but often lower-yielding method due to the formation of isomers and byproducts.[2]

  • Dissolve 3-Methoxyphenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise with constant stirring, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for the recommended duration.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter the crude product, wash it with cold water, and then purify it by recrystallization or column chromatography.

Direct nitration of 3-methoxyphenol has been reported to yield the desired product in the range of 25-35% after purification by steam distillation.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialNitrating AgentSolventYield (%)Reference(s)
Direct Nitration3-MethoxyphenolNitric AcidNot specified25-35[2]
Two-Step (Nitrosation-Oxidation)3-MethoxyphenolSodium Nitrite, then Nitric AcidPropionic Acid~57[2]

Table 2: Influence of Nitrating Agent on the Nitration of Phenols (General Trends)

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid / Sulfuric AcidLow temperature (0-10 °C)Strong nitrating agent, readily available.Can lead to over-nitration and oxidation, poor regioselectivity for sensitive substrates.
Nitric Acid in Acetic AcidLow temperatureMilder than HNO₃/H₂SO₄, can improve selectivity.May be less reactive for deactivated rings.
Cerium (IV) Ammonium Nitrate (CAN)Room temperature, with NaHCO₃High regioselectivity for ortho-nitration in some cases, mild conditions.[3]Can cause oxidation in some phenols.[3] For 3-methoxyphenol, it favors the 2-nitro-3-methoxyphenol isomer.[3]
NH₄NO₃ / KHSO₄Reflux in acetonitrile"Green" and inexpensive reagents, good yields for ortho-nitration of many phenols.[7]Requires higher temperatures which may not be suitable for all substrates.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Methoxyphenol reaction Reaction: Nitration or Nitrosation-Oxidation start->reaction quench Quenching: Pour into ice water reaction->quench filtration Filtration: Collect crude product quench->filtration purification_choice Purification Method filtration->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column_chromatography Column Chromatography purification_choice->column_chromatography If oily or impure final_product Final Product: This compound recrystallization->final_product column_chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield of This compound check_isomers Analyze for Isomers (e.g., by TLC, NMR) start->check_isomers high_isomers High Isomer Content check_isomers->high_isomers Yes low_isomers Low Isomer Content check_isomers->low_isomers No solution_isomers Solution: - Use two-step nitrosation-oxidation - Optimize reaction conditions  (lower temp, milder reagent) high_isomers->solution_isomers check_oxidation Check for Oxidation (Dark color, tars) low_isomers->check_oxidation high_oxidation Significant Oxidation check_oxidation->high_oxidation Yes low_oxidation Minimal Oxidation check_oxidation->low_oxidation No solution_oxidation Solution: - Lower reaction temperature - Use diluted nitrating agent - Ensure efficient stirring high_oxidation->solution_oxidation check_completion Check for Reaction Completion (TLC) low_oxidation->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes solution_incomplete Solution: - Increase reaction time cautiously - Slightly increase temperature cautiously incomplete->solution_incomplete

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 5-Methoxy-2-nitrophenol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 5-Methoxy-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective techniques for purifying this compound are column chromatography on silica (B1680970) gel and recrystallization. For crude mixtures with significant amounts of acidic or basic impurities, an initial acid-base extraction can be a highly effective preliminary purification step.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a yellow to light brown crystalline powder. It is slightly soluble in chloroform (B151607) and methanol.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities may include unreacted starting materials from the synthesis, such as 3-methoxyphenol (B1666288) or nitrating agents, as well as side-products like the isomeric 3-methoxy-6-nitrophenol. Other potential impurities can arise from the degradation of the product upon prolonged storage or exposure to light.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A small spot of each collected fraction is applied to a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light to identify the fractions containing the pure product.

Q5: My purified this compound is still off-color. What can I do?

A5: A persistent yellow or brownish color after initial purification can sometimes be removed by a second purification step. If you performed column chromatography, a subsequent recrystallization might be effective. If the product was recrystallized, passing it through a short plug of silica gel could remove colored impurities.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation of Product from Impurities Incorrect solvent system (eluent) polarity.Optimize the eluent system using TLC. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the ratio to achieve a clear separation between your product and impurities on the TLC plate.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
Overloading the column with too much crude product.Use an appropriate amount of silica gel relative to your crude product (typically a 20:1 to 50:1 weight ratio of silica to crude material).
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
Streaking of Spots on TLC During Fraction Analysis The compound may be acidic and interacting strongly with the silica gel.Add a small amount of a modifying agent, like acetic acid (for acidic compounds), to the eluent system to improve the spot shape on the TLC plate.
Recrystallization
Issue Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystal formation. Seeding with a small crystal of pure product can also initiate crystallization.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The compound is precipitating too quickly from a highly supersaturated solution.Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Using a solvent mixture where the compound is less soluble can also help.
Low Recovery of Purified Product The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution. Use a minimal amount of cold solvent to wash the crystals during filtration.
The chosen recrystallization solvent is not ideal.Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from a mixture of less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities from a solid sample of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol (B145695), methanol, or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Technique Solvent System Typical Ratio (v/v) Notes
Column Chromatography Hexane:Ethyl Acetate9:1 to 7:3Adjust ratio based on TLC analysis.
Recrystallization Ethanol or MethanolN/AUse the minimum amount of hot solvent for dissolution.
Recrystallization Ethanol:WaterStart with ethanol, add water dropwise until cloudyGood for inducing crystallization if the compound is very soluble in pure alcohol.

Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base High levels of acidic/basic impurities column Column Chromatography crude->column Mixture of impurities with varying polarities recrystallization Recrystallization crude->recrystallization Mostly pure with minor impurities acid_base->column column->recrystallization For highest purity pure Pure Product column->pure recrystallization->pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes induce_nucleation Induce Nucleation (scratch/seed) no_crystals->induce_nucleation No reheat_cool_slowly Re-heat and cool slowly oiling_out->reheat_cool_slowly change_solvent Change solvent oiling_out->change_solvent cool_thoroughly Cool thoroughly in ice bath low_yield->cool_thoroughly minimal_wash Wash with minimal cold solvent low_yield->minimal_wash evaporate Evaporate some solvent too_much_solvent->evaporate

Caption: Troubleshooting guide for recrystallization issues.

References

Troubleshooting side reactions in 5-Methoxy-2-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Methoxy-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and effective starting material is 3-methoxyphenol (B1666288). The methoxy (B1213986) and hydroxyl groups of this precursor direct the electrophilic nitration to the desired positions on the aromatic ring.

Q2: What are the primary isomeric byproducts I should be aware of during this synthesis?

A2: The primary isomeric byproduct is 3-methoxy-4-nitrophenol (B113588). Its formation can be promoted by the presence of water in the reaction mixture. Other potential byproducts include 3-methoxy-6-nitrophenol and dinitrated products if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the 3-methoxy-4-nitrophenol isomer?

A3: To minimize the formation of the 4-nitro isomer, it is crucial to use anhydrous reaction conditions. The presence of water can alter the regioselectivity of the nitrosation/nitration, leading to increased formation of the undesired isomer.[1]

Q4: What are the key safety precautions to take during the nitration of phenolic compounds?

A4: Nitration reactions are highly exothermic and can be hazardous if not performed with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood. Add the nitrating agent slowly and control the reaction temperature carefully using an ice bath to prevent runaway reactions. Nitric acid is a strong oxidizing agent and should be handled with caution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low yield of the desired this compound.

  • Possible Cause A: Incomplete reaction.

    • Suggested Solution: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.

  • Possible Cause B: Suboptimal reaction temperature.

    • Suggested Solution: The nitrosation step is typically carried out at a low temperature (0-5 °C) to control the reaction rate and prevent the decomposition of nitrous acid.[1] For the subsequent oxidation, the temperature may need to be adjusted. Optimize the temperature for each step based on literature procedures or your experimental observations.

  • Possible Cause C: Inefficient extraction of the product.

    • Suggested Solution: Ensure that the pH of the aqueous layer is appropriately adjusted to ensure the product is in its non-ionized form for efficient extraction into the organic solvent. Perform multiple extractions with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to maximize the recovery of the product.

Issue 2: Formation of a significant amount of the 3-methoxy-4-nitrophenol isomer.

  • Possible Cause: Presence of water in the reaction medium.

    • Suggested Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The use of solid sodium nitrite (B80452) in anhydrous propionic acid for the initial nitrosation step has been shown to be highly regioselective for the 2-position.[1]

Issue 3: Presence of dark, tarry byproducts in the crude product.

  • Possible Cause A: Oxidation of the phenol (B47542) starting material or product.

    • Suggested Solution: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions.[2] Lowering the reaction temperature and using a more dilute solution of the oxidizing agent can help minimize oxidation.[2] Adding the oxidizing agent slowly and with vigorous stirring will also help to control the reaction and dissipate heat.

  • Possible Cause B: Over-nitration leading to dinitrated or trinitrated products.

    • Suggested Solution: Use a stoichiometric amount of the nitrating/oxidizing agent. Adding the reagent in portions and monitoring the reaction by TLC can help prevent over-nitration. Milder reaction conditions, such as lower temperatures and shorter reaction times, will also favor mono-nitration.[2]

Issue 4: Difficulty in separating this compound from its isomers.

  • Possible Cause: Similar polarities of the isomers.

    • Suggested Solution: Column chromatography is an effective method for separating isomers with different polarities. A solvent system of hexane (B92381) and ethyl acetate is often used for the separation of nitrophenol isomers.[3] Alternatively, fractional crystallization may be employed. The separation of ortho and para-nitrophenol isomers can sometimes be achieved by steam distillation, as the ortho-isomer is often more volatile due to intramolecular hydrogen bonding.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Nitrosation and Oxidation

This protocol is based on the regioselective nitrosation of resorcinol (B1680541) monoethers followed by oxidation.

Materials:

  • 3-Methoxyphenol

  • Sodium Nitrite (solid)

  • Anhydrous Propionic Acid

  • Nitric Acid

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Nitrosation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methoxyphenol in anhydrous propionic acid.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add solid sodium nitrite in small portions to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for the time specified in the literature (typically 1-2 hours) or until TLC analysis indicates the complete consumption of the starting material.

  • Oxidation:

    • To the reaction mixture containing the 5-methoxy-2-nitrosophenol (B82057) intermediate, slowly add nitric acid dropwise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (as determined by literature or optimization) until the oxidation is complete (monitor by TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the desired this compound from any isomeric byproducts and other impurities.

Data Presentation

Table 1: Comparison of Nitrating Agents for Phenols

Nitrating AgentTypical ConditionsSelectivityPotential Side Reactions
Dilute Nitric Acid Low temperature (e.g., 298 K)Mixture of ortho and para isomersOxidation, dinitration
Concentrated Nitric Acid -2,4,6-trinitrophenol (picric acid)Strong oxidation, tar formation
Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ Room temperature, MeCNHighly regioselective for ortho-nitrationOxidation of sensitive substrates
NaNO₂ / Acid (Nitrosation followed by Oxidation) Low temperature (0-5 °C)Highly regioselective for ortho-nitrosationFormation of 4-nitroso isomer in presence of water
Metal Salts on Solid Support (e.g., Yb-Mo-Montmorillonite KSF) Mild conditionsGood to high yields of nitrated productsCatalyst recovery and reuse required

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_proc1 Step 1: Nitrosation cluster_inter Intermediate cluster_proc2 Step 2: Oxidation cluster_end Final Product 3-Methoxyphenol 3-Methoxyphenol Nitrosation Nitrosation 3-Methoxyphenol->Nitrosation Intermediate 5-Methoxy-2-nitrosophenol Nitrosation->Intermediate Reagents1 NaNO₂, Anhydrous Propionic Acid 0-5 °C Reagents1->Nitrosation Oxidation Oxidation Intermediate->Oxidation Product This compound Oxidation->Product Reagents2 HNO₃ 0-5 °C Reagents2->Oxidation

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Pathway cluster_over Over-Nitration Start 3-Methoxyphenol Desired_Intermediate Nitrosation at C2 (Anhydrous) Start->Desired_Intermediate Side_Intermediate Nitrosation at C4 (Aqueous) Start->Side_Intermediate Desired_Product This compound Desired_Intermediate->Desired_Product Over_Nitration Dinitrated Products Desired_Product->Over_Nitration Harsh Conditions Side_Product 3-Methoxy-4-nitrophenol Side_Intermediate->Side_Product

Caption: Potential reaction pathways in the synthesis of this compound.

References

Optimizing reaction conditions for synthesizing 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-2-nitrophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The reaction yield is very low. What are the possible reasons?

A1: Low yields can stem from several factors:

  • Suboptimal Nitrating Agent: The choice of nitrating agent and its concentration are critical. Using a mixture of concentrated nitric acid and sulfuric acid is common for aromatic nitration. However, the reaction conditions must be carefully controlled to prevent oxidation of the phenol (B47542) group and the formation of undesired side products.

  • Incorrect Reaction Temperature: Aromatic nitration is highly sensitive to temperature. High temperatures can lead to the formation of dinitro- and trinitro-phenols, as well as oxidation byproducts, thus reducing the yield of the desired mononitrated product. It is crucial to maintain a low reaction temperature, typically between 0-20°C.

  • Poor Regioselectivity: The hydroxyl and methoxy (B1213986) groups on the starting material (3-methoxyphenol) direct the position of the incoming nitro group. Depending on the reaction conditions, you may be forming a mixture of isomers, with only one being your target compound. For instance, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a nitrating agent for 3-methoxyphenol (B1666288) has been shown to exclusively yield the ortho-isomer, 3-methoxy-2-nitrophenol.[1]

  • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of the starting material. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q2: I am getting a mixture of isomers instead of pure this compound. How can I improve the regioselectivity?

A2: Achieving high regioselectivity for the para-nitro isomer (this compound) over the ortho-isomer (3-methoxy-2-nitrophenol) is a common challenge. Here are some strategies:

  • Protecting Group Strategy: One effective method to favor para-nitration is to use a protecting group for the hydroxyl function. For instance, converting the phenol to a diphenyl oxalate (B1200264) derivative can direct the nitration to the para position. Subsequent hydrolysis then yields the desired 4-nitrophenol (B140041) derivative with high selectivity.[2]

  • Choice of Nitrating Agent and Solvent: The regioselectivity of nitration can be influenced by the nitrating agent and the solvent system. Milder nitrating agents, such as tert-butyl nitrite, have been used for the chemoselective nitration of phenols.[3][4] The solvent can also play a role in the isomer distribution.

  • Controlling Reaction Conditions: Lowering the reaction temperature and using a more dilute solution of nitric acid can sometimes favor the formation of the para-isomer.[5]

Q3: How can I effectively separate this compound from its isomers?

A3: If a mixture of isomers is obtained, separation can be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers with different polarities. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be determined by TLC analysis.

  • Recrystallization: If the isomers have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method. The crude product can be dissolved in a hot solvent and allowed to cool slowly, leading to the crystallization of the less soluble isomer.

  • Steam Distillation: Ortho-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while para-nitrophenols are not because of intermolecular hydrogen bonding.[6] This difference in volatility can be exploited for their separation.

Q4: My product is dark and appears to contain impurities. What is the cause and how can I purify it?

A4: Dark coloration often indicates the presence of oxidation byproducts or polymeric materials.

  • Cause: Phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures, concentrated acids).

  • Purification:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

    • Recrystallization: As mentioned earlier, recrystallization is an excellent method for removing both colored and colorless impurities.

    • Column Chromatography: This is also a very effective method for removing a wide range of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 3-methoxyphenol.

Q2: What are the key reaction parameters to control for optimizing the synthesis?

A2: The key parameters to control are:

  • Temperature: Maintain a low temperature (typically 0-20°C) to minimize side reactions.

  • Concentration of Nitric Acid: Use a controlled amount of nitric acid to favor mononitration.

  • Reaction Time: Monitor the reaction to ensure completion without excessive side product formation.

  • Choice of Nitrating Agent and Solvent: These can significantly influence the regioselectivity of the reaction.

Q3: What are the expected major side products in this synthesis?

A3: The primary side products are isomers of the desired product, mainly:

  • 3-methoxy-2-nitrophenol (ortho-isomer)

  • 3-methoxy-4-nitrophenol

  • Dinitrated products (e.g., 3-methoxy-2,4-dinitrophenol and 3-methoxy-2,6-dinitrophenol)

The relative amounts of these isomers will depend on the specific reaction conditions.

Experimental Protocols

A detailed experimental protocol for a two-step synthesis of this compound via a diphenyl oxalate intermediate is provided below. This method is designed to enhance the yield of the desired para-isomer.

Step 1: Synthesis of Bis(3-methoxyphenyl) Oxalate

  • In a four-necked flask, dissolve 3-methoxyphenol in a suitable solvent such as ethyl acetate (B1210297).

  • Add triethylamine (B128534) to the solution.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the cooled mixture.

  • Stir the reaction mixture at 5°C until the disappearance of 3-methoxyphenol is confirmed by TLC.

  • Allow the reaction mixture to warm to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and ethyl acetate to remove triethylamine hydrochloride.

  • Dry the product under vacuum to obtain bis(3-methoxyphenyl) oxalate.

Step 2: Nitration and Hydrolysis to this compound

  • Add the bis(3-methoxyphenyl) oxalate to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., -5°C to 0°C).

  • Stir the mixture until the nitration is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Hydrolyze the resulting bis(nitrophenyl) oxalate derivative by refluxing with methanol (B129727) in the presence of an acid catalyst.

  • After hydrolysis, neutralize the mixture and extract the product.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of nitrophenols, based on studies of phenol nitration. While not specific to 3-methoxyphenol, these trends are generally applicable.

Nitric Acid Conc.Temperature (°C)Reaction Time (min)Total Yield of o/p-nitrophenols (%)Reference
65%206038[5]
50%20-55[5]
40%20-72[5]
32.5%206091[5]

Note: The yields represent the combined total of ortho and para isomers. The ratio of these isomers is highly dependent on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection & Purification start 3-Methoxyphenol step1_reagents Oxalyl Chloride, Triethylamine, Ethyl Acetate start->step1_reagents step1_product Bis(3-methoxyphenyl) Oxalate step1_reagents->step1_product step2_reagents Conc. H2SO4, Conc. HNO3 step1_product->step2_reagents step2_product Bis(nitrophenyl) Oxalate Derivative step2_reagents->step2_product step3_reagents Methanol, Acid Catalyst step2_product->step3_reagents step3_product Crude this compound step3_reagents->step3_product purification Column Chromatography or Recrystallization step3_product->purification final_product Pure this compound purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Logical Relationship of Reaction Parameters and Outcomes

logical_relationship temp Reaction Temperature selectivity Regioselectivity (para vs. ortho) temp->selectivity Can influence side_reactions Side Reactions (Oxidation, Dinitration) temp->side_reactions Increases with higher temp conc Nitric Acid Concentration conc->selectivity Can influence conc->side_reactions Increases with higher conc. reagent Nitrating Agent Choice reagent->selectivity Strongly influences yield Yield purity Purity selectivity->yield Impacts yield of desired isomer side_reactions->yield Decreases side_reactions->purity Decreases

Caption: Key factors influencing the outcome of the this compound synthesis.

References

Technical Support Center: HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of nitrophenols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control in the HPLC analysis of nitrophenols?

The most critical factor is the mobile phase pH.[1][2][3] Nitrophenols are ionizable compounds, and slight variations in the mobile phase pH can significantly impact their retention time, peak shape, and selectivity.[1][2][3] It is crucial to use a buffered mobile phase to maintain a stable pH throughout the analysis for reproducible results.

Q2: Which stationary phase is best suited for separating nitrophenol isomers?

While standard C18 columns are commonly used, achieving baseline separation of nitrophenol isomers (ortho-, meta-, and para-) can be challenging due to their similar structures.[4] A Phenyl-Hexyl stationary phase can offer improved selectivity for these aromatic compounds.[4] This is because, in addition to hydrophobic interactions, it allows for π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the nitrophenols, providing an additional separation mechanism.[4]

Q3: What are the typical detection wavelengths for nitrophenols?

Nitrophenols can be detected using a UV detector. The optimal wavelength depends on the specific isomer and the mobile phase composition. Generally, wavelengths in the range of 270 nm to 320 nm are used.[5][6] For simultaneous analysis of multiple isomers, a diode array detector (DAD) is beneficial as it can monitor multiple wavelengths and help in peak purity assessment.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of nitrophenols.

Peak Shape Problems

Q: My nitrophenol peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in the analysis of phenolic compounds and is often caused by secondary interactions between the acidic phenolic hydroxyl group and active silanol (B1196071) groups on the silica-based stationary phase.[8]

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the column packing can interact with the polar functional groups of nitrophenols, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Solution 2: Use an End-Capped Column: Employ a column that is well end-capped to reduce the number of accessible free silanol groups.

    • Solution 3: Add a Mobile Phase Modifier: The addition of a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, though this is less common with modern high-purity silica (B1680970) columns.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[8]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q: I am observing fronting peaks for my nitrophenol analysis. What is the issue?

A: Peak fronting is less common than tailing but can occur due to a few reasons.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[3]

  • Column Overload: In some cases, severe sample overload can manifest as fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Retention Time Issues

Q: My retention times for nitrophenols are drifting. Why is this happening?

A: Retention time drift, a gradual shift in retention over a series of runs, is often indicative of a change in the chromatographic system.

Potential Causes and Solutions:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. A 1°C change can alter retention by 1-2%.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Contamination: Gradual accumulation of contaminants on the column can alter its chemistry and affect retention.

    • Solution: Use a guard column and ensure proper sample preparation to minimize contamination.

Poor Resolution

Q: I am struggling to separate the o-, m-, and p-nitrophenol isomers. What can I do to improve the resolution?

A: The separation of nitrophenol isomers is a common challenge due to their structural similarity.[4] Improving resolution often requires a multi-faceted approach.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can significantly impact selectivity.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can improve the selectivity for aromatic isomers.[4]

    • Solution 2: Adjust the Mobile Phase Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may provide better separation.

    • Solution 3: Optimize the pH: Fine-tuning the mobile phase pH can alter the ionization and polarity of the isomers differently, potentially improving their separation.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity.

    • Solution: Consider using a Phenyl-Hexyl column to leverage π-π interactions for better separation of aromatic isomers.[4]

  • Low Column Efficiency: Broad peaks can lead to poor resolution.

    • Solution 1: Decrease the Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution.

    • Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes offer higher efficiency.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of nitrophenols, based on published methods.

ParameterMethod 1Method 2
Analytes Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-dinitro-o-cresol, 2,4-dinitrophenol2-, 3-, and 4-Nitrophenol
Column Chromolith RP-18e (150 mm × 4.6 mm I.D.)[6]Reverse-phase column[5]
Mobile Phase 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v)[6]40% aqueous acetonitrile[5]
Flow Rate 3 mL/min[6]Not Specified
Detection UV at maximum absorbance wavelength[6]UV photodiode array detector[5]
Temperature 45 °C[6]Not Specified
Reference [6][5]

Experimental Protocols

General Protocol for HPLC Analysis of Nitrophenols

This protocol provides a general framework for the analysis of nitrophenols. Optimization will be required based on the specific isomers of interest and the sample matrix.

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase (e.g., 50 mM acetate buffer).

    • Adjust the pH to the desired value (e.g., 5.0) using an appropriate acid or base.

    • Filter the buffer through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 80:20).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of each nitrophenol isomer in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • For liquid samples, a preconcentration step such as solid-phase extraction (SPE) may be necessary to reach the required detection limits.[6]

    • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column temperature, flow rate, and detector wavelength according to the optimized method.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the nitrophenol peaks in the chromatograms based on their retention times compared to the standards.

    • Quantify the concentration of each nitrophenol in the samples by comparing the peak areas with the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection PeakIntegration Peak Identification & Integration Injection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: A general workflow for the HPLC analysis of nitrophenols.

Troubleshooting Logic: Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Is the sample concentration too high? Start->CheckOverload ReduceConc Reduce sample concentration/injection volume CheckOverload->ReduceConc Yes CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No Resolved Problem Resolved ReduceConc->Resolved AdjustpH Adjust pH (e.g., lower to ~3) CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->Resolved FlushColumn Flush with strong solvent CheckColumn->FlushColumn Maybe ReplaceColumn Replace column CheckColumn->ReplaceColumn Yes FlushColumn->Resolved ReplaceColumn->Resolved

Caption: A troubleshooting workflow for addressing peak tailing issues.

References

Preventing degradation of 5-Methoxy-2-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methoxy-2-nitrophenol during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing to brownish tint) Oxidation from prolonged exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dark, and dry place.[1][2][3][4]
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) of a Freshly Prepared Solution - Degradation upon dissolution in certain solvents.- Presence of impurities in the solvent.- Use high-purity, degassed solvents for solution preparation.- Prepare solutions fresh before each use.- Perform a solvent compatibility screen with common laboratory solvents (e.g., acetonitrile, methanol, DMSO) and analyze immediately to identify the most suitable solvent.
Progressive Loss of Compound Concentration in Stock Solutions - Adsorption onto the surface of the storage container.- Degradation due to inappropriate pH, light exposure, or temperature.- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.- For aqueous solutions, maintain a neutral or slightly acidic pH.- Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.- Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C), ensuring the compound remains soluble at these temperatures.
Inconsistent or Non-reproducible Results in Biological Assays Degradation of the compound within the assay medium.- Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare fresh dilutions of the compound from a stable stock solution immediately before performing the assay.
Precipitation of the Compound in Stored Solutions - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- Ensure the concentration of the solution does not exceed the solubility limit of the compound in the chosen solvent at the storage temperature.- If storing at low temperatures, confirm that the compound will not precipitate out of solution. A solubility test at the intended storage temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are:

  • Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and oxidizing agents. The presence of the electron-donating methoxy (B1213986) group can increase this susceptibility.

  • Light (Photodegradation): Exposure to ultraviolet (UV) or ambient light can induce photochemical reactions, leading to the breakdown of the compound.[5][6]

  • pH: While generally more stable in neutral to acidic conditions, alkaline (high pH) environments can deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is more prone to oxidation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including oxidation and hydrolysis.[7]

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark place.[1][2][3][4] It is highly recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[1][4]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the stability of stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous, and degassed solvents.

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.

  • Storage: If short-term storage is necessary, store solutions in tightly sealed amber vials at low temperatures (2-8°C or -20°C). Perform a preliminary check to ensure the compound does not precipitate at the storage temperature.

  • Inert Atmosphere: For extended storage of sensitive solutions, consider purging the vial headspace with an inert gas before sealing.

Q4: I have observed a color change in my stock solution. What does this indicate and is the solution still usable?

A4: A color change, typically to a yellow or brownish hue, often indicates the formation of degradation products, likely due to oxidation. The usability of the solution depends on the tolerance of your experiment to small amounts of impurities. For sensitive applications like quantitative analysis or in vitro/in vivo studies, it is strongly recommended to discard the colored solution and prepare a fresh one to ensure the accuracy and reproducibility of your results.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar nitrophenols and methoxyphenols, potential degradation products may include:

  • Oxidation Products: Formation of quinone-like structures from the oxidation of the phenol ring.

  • Photodegradation Products: Possible dimerization or the formation of hydroxylated derivatives.[5]

  • Thermal Degradation Products: Potential cleavage of the methoxy group to form dihydroxy-nitrophenol derivatives or even the loss of the nitro group.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or use a PDA detector to scan for optimal wavelength)

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.

Visualizations

Degradation_Pathways cluster_main Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidation Oxidation 5-M-2-NP This compound Dimer Dimerized Products 5-M-2-NP->Dimer Light (UV) Hydroxylated Hydroxylated Products 5-M-2-NP->Hydroxylated Light (UV) Demethylated Dihydroxy-nitrophenol 5-M-2-NP->Demethylated Heat Denitrated Methoxyphenol 5-M-2-NP->Denitrated Heat Quinone Quinone-like Structures 5-M-2-NP->Quinone O₂ / Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, Solid & Solution) photo Photodegradation (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

References

Challenges in scaling up the production of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 5-Methoxy-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through the direct nitration of 3-methoxyphenol (B1666288). This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. Alternative methods, though less common, may involve multi-step syntheses starting from different precursors.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several significant challenges:

  • Controlling Regioselectivity: The starting material, 3-methoxyphenol, has two activating groups (hydroxyl and methoxy) that direct the incoming nitro group to various positions on the aromatic ring, leading to a mixture of isomers.

  • Managing Exothermic Reactions: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to runaway reactions, posing serious safety risks and promoting the formation of undesirable byproducts.[1]

  • Ensuring Product Purity: The formation of isomeric byproducts with similar physical properties complicates the purification process, often requiring multiple recrystallization steps or column chromatography, which can be inefficient and costly at scale.

  • Waste Stream Management: The production generates acidic and nitrophenol-containing wastewater, which is toxic and requires specialized treatment before disposal.[2]

  • Safety Hazards: Handling large quantities of strong acids and the thermally sensitive nature of nitroaromatic compounds are major safety concerns in an industrial setting.[1]

Q3: How can I improve the regioselectivity of the nitration to favor the formation of this compound?

A3: Optimizing regioselectivity is crucial for maximizing the yield of the desired product. Key strategies include:

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer better selectivity. For instance, using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to favor ortho-nitration of phenols.[3]

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable products and reducing the rate of side reactions.[4]

  • Solvent System: The choice of solvent can influence the distribution of isomers. Experimenting with different solvents may lead to improved selectivity.

  • Use of Catalysts: Phase-transfer catalysts have been used in the nitration of phenols to improve selectivity under milder conditions.[5]

Q4: What are the common byproducts in the synthesis of this compound?

A4: The primary byproducts are other isomers of methoxy-nitrophenol resulting from nitration at different positions on the aromatic ring. The main isomers formed from the nitration of 3-methoxyphenol are 3-methoxy-2-nitrophenol, 3-methoxy-4-nitrophenol, and 3-methoxy-6-nitrophenol. Additionally, di- and poly-nitrated products can form if the reaction conditions are too harsh. Oxidation of the phenol (B47542) to quinone-type structures is also a possibility.

Q5: What are the recommended methods for purifying crude this compound on a large scale?

A5: Large-scale purification typically avoids column chromatography due to cost and solvent usage. The preferred methods are:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is essential.

  • Fractional Distillation (under vacuum): If the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.

  • Melt Crystallization: This technique involves partially melting the crude product and then slowly cooling it to allow the pure compound to crystallize, leaving impurities in the molten phase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Poor regioselectivity leading to a mixture of isomers.- Incomplete reaction.- Product loss during workup and purification.- Optimize reaction conditions (temperature, reaction time, nitrating agent) to improve selectivity (see FAQ Q3).- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize extraction and recrystallization procedures to minimize losses.
Formation of Multiple Isomers - The directing effects of the hydroxyl and methoxy (B1213986) groups on 3-methoxyphenol lead to substitution at multiple positions.- Employ milder nitrating agents that may offer better regioselectivity.- Carefully control the reaction temperature; lower temperatures often favor a specific isomer.- Investigate the use of protecting groups to block certain positions on the aromatic ring, although this adds extra steps to the synthesis.
Dark-colored or Tarry Product - Oxidation of the phenol starting material or product.- Over-nitration or other side reactions due to harsh conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use a lower reaction temperature and add the nitrating agent slowly to maintain control.- Consider using a milder nitrating agent.
Difficulty in Purifying the Product - Isomeric byproducts have very similar physical properties (e.g., solubility, boiling point) to the desired product.- Perform multiple recrystallizations from different solvent systems.- If feasible on the intended scale, utilize column chromatography with an optimized eluent system.- Consider converting the mixture of phenols to derivatives (e.g., esters or ethers) that may be easier to separate, followed by deprotection.
Runaway Reaction - Poor heat dissipation, especially during scale-up.- Addition of the nitrating agent too quickly.- Ensure the reaction vessel is equipped with an efficient cooling system and a temperature probe.- Add the nitrating agent dropwise or in small portions, carefully monitoring the internal temperature.- Dilute the reaction mixture to better manage the exotherm.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Mixed Acid Nitration

Materials:

  • 3-Methoxyphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyphenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1.05 equivalents) in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-methoxyphenol over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexane/ethyl acetate).

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Different Nitrating Agents for the Synthesis of this compound

Nitrating AgentReaction ConditionsTypical Yield of this compoundKey AdvantagesKey Disadvantages
HNO₃ / H₂SO₄ -5 to 5 °C40-60%Low cost, readily available reagents.Moderate regioselectivity, harsh acidic conditions, significant byproduct formation.
Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ Room Temperature~90% (for ortho-nitration)High regioselectivity for ortho-nitration, milder conditions.Higher cost of reagent.
Dilute HNO₃ with Phase-Transfer Catalyst Room TemperatureVariesMilder conditions, potentially improved selectivity.Requires catalyst, may have slower reaction rates.

Visualizations

Synthesis_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Start Start: 3-Methoxyphenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Large Scale Chromatography Column Chromatography Purification_Choice->Chromatography Lab Scale Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Purity Multiple_Spots Multiple Isomers Detected Check_Purity->Multiple_Spots Impure Unreacted_SM Starting Material Present Check_Purity->Unreacted_SM Impure Single_Spot Mainly Desired Product Check_Purity->Single_Spot Pure Optimize_Selectivity Optimize Reaction Conditions: - Lower Temperature - Change Nitrating Agent Multiple_Spots->Optimize_Selectivity Increase_Time Increase Reaction Time or Equivalents of Reagent Unreacted_SM->Increase_Time Check_Workup Review Workup & Purification for Product Loss Single_Spot->Check_Workup

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing Continuous Flow Synthesis of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of nitrophenol compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the continuous flow synthesis of nitrophenols.

Issue 1: Poor Conversion or Low Yield

Q: My continuous flow nitration of phenol (B47542) is resulting in low conversion of the starting material and a low yield of the desired nitrophenol products. What are the potential causes and how can I improve it?

A: Low conversion and yield in continuous flow nitration can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Temperature: Nitration is a strongly exothermic reaction. Inadequate temperature control can lead to side reactions or decomposition.[1]

    • Recommendation: Ensure your reactor's heat exchange system is functioning efficiently.[2] You may need to lower the initial temperature to better manage the exotherm. For instance, some laboratory-scale processes have shown success at temperatures as low as 3°C to achieve high yields.[3] Conversely, for some substrates, higher temperatures (e.g., up to 120°C for pyridine (B92270) N-oxide) might be necessary to drive the reaction to completion.[3]

  • Residence Time: The time the reactants spend in the reactor is critical.

    • Recommendation: If conversion is low, increase the residence time by decreasing the flow rates of the reactant pumps.[4] Typical residence times can range from a few seconds to several minutes.[4] A systematic study varying the residence time will help identify the optimal duration for your specific setup and conditions.

  • Stoichiometry: The molar ratio of the nitrating agent to the phenol is a crucial parameter.

    • Recommendation: An excess of the nitrating agent can sometimes lead to polynitration, while an insufficient amount will result in incomplete conversion.[5] Carefully control the stoichiometry by adjusting the relative flow rates of the reactant streams.[5]

  • Mixing: Inefficient mixing can lead to localized "hot spots" and inhomogeneous reaction conditions, resulting in lower yields and selectivity.[3]

    • Recommendation: Ensure your micromixer is functioning correctly. For immiscible liquid-phase systems, which account for a significant portion of nitrations, efficient mixing is paramount to overcome mass transfer limitations.[3]

Issue 2: Poor Regioselectivity (Incorrect ortho/para Isomer Ratio)

Q: I am getting an undesirable ratio of o-nitrophenol to p-nitrophenol. How can I control the regioselectivity of the reaction?

A: Controlling the ortho/para isomer ratio is a common challenge in phenol nitration. The following factors significantly influence selectivity:

  • Temperature: Temperature has a direct impact on the isomer ratio.

    • Recommendation: Generally, lower temperatures favor the formation of the para isomer. Experiment with a range of temperatures to determine the optimal point for your desired product.[6]

  • Nitrating Agent and Solvent System: The choice of nitrating agent and solvent plays a significant role.

    • Recommendation: The use of mixed acids (e.g., HNO₃/H₂SO₄) is common and its composition can be tuned.[1] Acetic acid is also frequently used as a solvent.[3] The presence of water can also affect selectivity by altering the concentration of the nitronium ion.[3] Consider screening different solvent and nitrating agent combinations.

  • Catalyst: The use of specific catalysts can direct the nitration to a particular position.

    • Recommendation: While many flow nitrations are performed without a catalyst, the use of solid acid catalysts or other regioselective catalysts in a packed-bed reactor can be explored to improve selectivity.[4]

Issue 3: Formation of Byproducts (Polynitration and Oxidation)

Q: My product stream contains significant amounts of dinitrophenols and other oxidation byproducts. How can I minimize their formation?

A: The formation of polynitrated and oxidized byproducts is often a result of harsh reaction conditions.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent is a primary cause of polynitration.[5]

    • Recommendation: Carefully control the stoichiometry and aim for a slight excess of the nitrating agent, just enough to ensure full conversion of the starting material. Precise control of flow rates is key here.[5]

  • High Temperature and Long Residence Time: These conditions can promote both over-nitration and oxidation of the phenol ring.[4]

    • Recommendation: Optimize for the shortest possible residence time and the lowest effective temperature that still provides a good conversion rate.[4] Continuous flow reactors excel at this due to their superior heat and mass transfer capabilities.[2]

  • Nitrating Agent Concentration: The concentration of nitric acid can influence the extent of side reactions.

    • Recommendation: Using diluted nitric acid can sometimes reduce the rate of oxidation.[3] However, this may also decrease the reaction rate, requiring an adjustment of other parameters like temperature or residence time.

Issue 4: Reactor Clogging

Q: My microreactor or tubing is clogging during the synthesis. What is causing this and how can I prevent it?

A: Clogging in flow reactors is a significant operational challenge, often caused by the precipitation of solid byproducts or the starting material itself.[7][8]

  • Insoluble Byproducts: Inorganic salts formed during the reaction can precipitate in the narrow channels of a microreactor.[8]

    • Recommendation: One innovative solution is the use of an ultrasonic bath to break up precipitates and prevent them from adhering to the reactor walls.[8]

  • Poor Solubility of Reactants or Products: If the substrate or product has limited solubility in the reaction solvent at the operating temperature, it can precipitate.

    • Recommendation: Choose a solvent system in which all components remain dissolved throughout the reaction.[1] A solvent like dichloromethane (B109758) or dichloroethane might be suitable.[4] It may also be necessary to pre-heat the reactant streams to ensure everything is in solution before mixing.

  • Polymerization: At elevated temperatures, phenol can be prone to polymerization, leading to tar-like substances that can cause blockages.[6]

    • Recommendation: Precise temperature control is crucial. Operating at the lowest possible temperature can mitigate polymerization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for nitrophenol compounds compared to traditional batch processing?

A1: Continuous flow processing offers several significant advantages for nitration reactions:

  • Enhanced Safety: Nitration is highly exothermic, and batch processing carries a risk of thermal runaway.[1] The small reaction volume and high surface-area-to-volume ratio in flow reactors allow for superior heat dissipation and precise temperature control, significantly improving safety.[2]

  • Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a continuous flow setup often leads to higher yields and better control over isomer ratios compared to batch reactions.[3][6]

  • Faster Process Development: Flow chemistry allows for rapid screening of reaction conditions, accelerating the optimization process.[9]

  • Scalability: While seemingly counterintuitive, scaling up production in a flow system (scale-out) by running multiple reactors in parallel can be more straightforward and safer than scaling up a large batch reactor.[3]

Q2: What type of reactor is best suited for the continuous flow nitration of phenol?

A2: The choice of reactor depends on the specific reaction conditions and scale of operation. Common types include:

  • Tubular Reactors: These are simple, coiled tubes that are well-suited for many liquid-phase reactions.[4]

  • Chip or Microreactors: These offer excellent heat and mass transfer, making them ideal for highly exothermic reactions and for precise control over reaction conditions.[3][4]

  • Packed-Bed Reactors: These can be filled with a solid catalyst to improve reaction rate or selectivity.[4]

  • Continuously Stirred Tank Reactors (CSTRs): These can also be used in continuous flow setups, particularly for larger-scale production.[4]

Q3: What are the typical nitrating agents used in the continuous flow synthesis of nitrophenols?

A3: The most commonly used nitrating agents are:

  • Mixed Acids (HNO₃/H₂SO₄): This is a conventional and cost-effective choice for many aromatic nitrations.[1]

  • Nitric Acid (HNO₃): Used alone or in a solvent like acetic acid.[3] The concentration can be varied to control reactivity.

  • In situ Generated Nitrating Agents: For example, acetyl nitrate (B79036) can be generated in situ from nitric acid and acetic anhydride.[3]

Q4: How do I properly shut down and clean the flow reactor system after a nitration experiment?

A4: Proper shutdown and cleaning are essential for safety and to prevent cross-contamination. A general procedure is as follows:

  • Replace the reactant feeds with the reaction solvent to flush out any remaining reactive species.

  • Follow this with a water rinse to remove any water-soluble components.[6]

  • An acetic acid rinse can be effective in removing dark traces or polymeric residues.[6]

  • Finally, flush the system with a volatile organic solvent like isopropanol (B130326) or acetone (B3395972) to dry the channels before shutting down the pumps.[6] Always ensure the system is thoroughly purged with an inert gas like nitrogen before and after cleaning procedures, especially when working with potentially explosive nitro compounds.[6]

Experimental Protocols

Protocol 1: General Continuous Flow Nitration of Phenol

This protocol describes a general setup for the continuous flow nitration of phenol using a microreactor.

Materials:

  • Phenol solution (e.g., in acetic acid)

  • Nitrating agent solution (e.g., nitric acid in acetic acid or a mixed acid solution)

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., dichloromethane)

Equipment:

  • Two syringe pumps or HPLC pumps for reactant delivery

  • A micromixer (T-junction or more complex geometry)

  • A microreactor or coiled tubing of known volume

  • A temperature-controlled bath (e.g., oil bath or cryostat)

  • A back-pressure regulator

  • Collection vials

  • Standard laboratory glassware for workup

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the workflow diagram below. Ensure all connections are secure.

  • Priming the System: Prime the pumps and the reactor with the reaction solvent to remove any air bubbles.

  • Reaction Initiation: Set the desired temperature for the reactor bath. Begin pumping the phenol solution and the nitrating agent solution at the desired flow rates through the micromixer and into the reactor.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product.

  • Product Collection: Collect the product stream in a vial containing a quenching solution (e.g., cold water) to stop the reaction.

  • Workup: Once a sufficient amount of product has been collected, perform a standard workup procedure. This typically involves diluting the collected solution with water and extracting the organic products with a suitable solvent like dichloromethane.[6]

  • Analysis: Analyze the organic extract using techniques such as GC, HPLC, or NMR to determine the conversion, yield, and isomer ratio.

  • Shutdown: Follow the recommended shutdown and cleaning procedure outlined in the FAQs.

Data Presentation

Table 1: Influence of Temperature and Residence Time on Phenol Nitration

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (s)Conversion (%)o/p RatioReference
1202.060>95~1.5[6] (Interpreted)
2402.060>98~1.8[6] (Interpreted)
3601.0120100~2.1[6]
4801.0120100~2.5[6] (Interpreted)
53-4870-[3]

Table 2: Comparison of Different Nitrating Systems for Toluene Nitration (Illustrative for Aromatic Nitration)

MethodNitrating AgentTemperature (°C)Residence Time (min)Conversion (%)ortho Yield (%)para Yield (%)meta Yield (%)Reference
1H₂SO₄/HNO₃6515>98488.236[3]
2Ac₂O/H₂SO₄/HNO₃3070100542.739[3]

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis P1 Phenol Solution Pump1 Pump A P1->Pump1 P2 Nitrating Agent Pump2 Pump B P2->Pump2 Mixer Micromixer Pump1->Mixer Pump2->Mixer Reactor Flow Reactor (Temp. Controlled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench BPR->Quench Extract Extraction Quench->Extract Analyze Analysis (GC/HPLC) Extract->Analyze

Caption: Experimental workflow for continuous flow nitration of phenol.

Troubleshooting_Logic Start Problem Encountered Q_Yield Low Yield / Conversion? Start->Q_Yield Q_Selectivity Poor Selectivity? Q_Yield->Q_Selectivity No Sol_Yield Increase Temp. Increase Residence Time Adjust Stoichiometry Check Mixing Q_Yield->Sol_Yield Yes Q_Byproducts Byproduct Formation? Q_Selectivity->Q_Byproducts No Sol_Selectivity Adjust Temperature Change Solvent Screen Nitrating Agents Q_Selectivity->Sol_Selectivity Yes Q_Clogging Reactor Clogging? Q_Byproducts->Q_Clogging No Sol_Byproducts Decrease Temp. Decrease Residence Time Optimize Stoichiometry Q_Byproducts->Sol_Byproducts Yes Sol_Clogging Check Solubility Use Ultrasound Change Solvent Q_Clogging->Sol_Clogging Yes End Problem Resolved Q_Clogging->End No Sol_Yield->End Sol_Selectivity->End Sol_Byproducts->End Sol_Clogging->End

Caption: Troubleshooting decision tree for continuous flow nitration.

References

Troubleshooting unexpected NMR shifts in 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-nitrophenol. The information is presented in a question-and-answer format to directly address common issues encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can vary slightly based on the solvent, concentration, and temperature. The following tables summarize the approximate chemical shifts in a common NMR solvent like CDCl₃.

Data Presentation: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AtomChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~7.6 - 7.8d~9.0
H-4~7.1 - 7.3dd~9.0, 3.0
H-6~7.0 - 7.1d~3.0
OCH₃~3.9 - 4.0s-
OH~10.5 - 11.0s (broad)-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AtomChemical Shift (ppm)
C-1 (C-OH)~150 - 152
C-2 (C-NO₂)~138 - 140
C-3~125 - 127
C-4~120 - 122
C-5 (C-OCH₃)~155 - 157
C-6~110 - 112
OCH₃~56 - 57

Troubleshooting Guides

Q2: My observed ¹H NMR shifts for the aromatic protons of this compound are shifted upfield or downfield from the expected values. What could be the cause?

A2: Deviations in aromatic proton shifts can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent significantly impacts chemical shifts. Aromatic solvents like benzene-d₆ can cause upfield shifts due to anisotropic effects, while hydrogen-bonding solvents like DMSO-d₆ can lead to downfield shifts. Ensure you are comparing your spectrum to literature values obtained in the same solvent.[1][2]

  • Concentration Effects: At high concentrations, intermolecular interactions, such as hydrogen bonding and pi-stacking, can occur, leading to changes in chemical shifts.[2] Try acquiring the spectrum at a lower concentration to see if the shifts change.

  • Temperature Variations: Temperature can affect molecular motion and intermolecular interactions. Acquiring the spectrum at a different temperature may help resolve overlapping peaks or clarify the effects of dynamic processes.[3]

  • pH of the Sample: The phenolic proton is acidic and its exchange rate can be influenced by the pH of the sample. Traces of acid or base can alter the chemical shifts of the aromatic protons, especially the one ortho to the hydroxyl group.

Q3: The chemical shift of the hydroxyl (-OH) proton in my spectrum is very different from the predicted value, or it is very broad. Why is this?

A3: The chemical shift of a phenolic hydroxyl proton is highly variable and sensitive to several experimental conditions:

  • Hydrogen Bonding: The position of the -OH signal is strongly dependent on the degree of hydrogen bonding.[2][4] In this compound, strong intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group is expected, which typically results in a significant downfield shift (often >10 ppm). Intermolecular hydrogen bonding with the solvent or other solute molecules will also influence the shift.

  • Solvent: The choice of solvent has a major impact on the -OH chemical shift.[2] In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the signal will be further downfield compared to less interactive solvents like CDCl₃.

  • Concentration: As the concentration of the sample increases, intermolecular hydrogen bonding becomes more prevalent, which can cause the -OH signal to shift downfield and broaden.[2]

  • Water Content: The presence of water in the sample can lead to proton exchange with the hydroxyl group, causing the peak to broaden or even disappear.[5]

Q4: I am seeing more signals in my NMR spectrum than I expect for this compound. What is the likely cause?

A4: The presence of extra signals in your spectrum is usually indicative of one of the following:

  • Impurities: This is the most common reason for unexpected peaks. These could be residual solvents from your synthesis or purification (e.g., ethyl acetate, acetone, hexane), starting materials, or byproducts.[1][6]

  • Presence of Rotamers: While less common for this specific molecule, in some cases, restricted rotation around single bonds can lead to the presence of different conformers (rotamers) that are stable on the NMR timescale, giving rise to two sets of peaks. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce.

  • Sample Degradation: this compound, like many nitroaromatic compounds, may be susceptible to degradation under certain conditions (e.g., exposure to light, strong bases).

Q5: The peaks in my NMR spectrum are broad and poorly resolved. How can I improve the resolution?

A5: Broad peaks can be caused by several factors. Here are some troubleshooting steps:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized. This process, called shimming, is crucial for obtaining sharp peaks.

  • Sample Insolubility: If your sample is not fully dissolved, solid particles can disrupt the magnetic field homogeneity, leading to broad lines. Ensure your sample is completely dissolved before acquiring the spectrum.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can sometimes help.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and line broadening.[7] Diluting the sample may improve resolution.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent should be consistent with any literature data you are comparing to.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.

  • Add D₂O: Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The signal corresponding to the hydroxyl proton should either disappear or significantly decrease in intensity, confirming its assignment.[7]

Mandatory Visualizations

Troubleshooting_NMR_Shifts Troubleshooting Unexpected NMR Shifts start Unexpected NMR Spectrum issue_type What is the issue? start->issue_type incorrect_shifts Incorrect Chemical Shifts issue_type->incorrect_shifts Incorrect Shifts extra_signals More Signals Than Expected issue_type->extra_signals Extra Signals broad_peaks Broad/Poorly Resolved Peaks issue_type->broad_peaks Broad Peaks check_solvent Check Solvent and Compare to Reference in Same Solvent incorrect_shifts->check_solvent d2o_exchange Perform D2O Exchange for -OH Identification incorrect_shifts->d2o_exchange For -OH proton check_impurities Check for Residual Solvents or Starting Materials extra_signals->check_impurities check_shimming Re-shim the Spectrometer broad_peaks->check_shimming check_concentration Run at a Different Concentration check_solvent->check_concentration If still incorrect check_temp Acquire Spectrum at Different Temperature check_concentration->check_temp If still incorrect check_degradation Consider Sample Degradation check_impurities->check_degradation If no impurities found check_solubility Ensure Complete Dissolution check_shimming->check_solubility If shimming is good check_paramagnetic Consider Paramagnetic Impurities check_solubility->check_paramagnetic If fully dissolved

References

Validation & Comparative

Acidity of 5-Methoxy-2-nitrophenol: A Comparative Analysis with Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of 5-Methoxy-2-nitrophenol with a range of other nitrophenol derivatives. Understanding the acidity, quantified by the pKa value, is crucial for predicting the behavior of these compounds in various biochemical and physiological environments, a key aspect in drug design and development. This document presents experimental data, detailed methodologies for pKa determination, and an analysis of the electronic effects of substituents that govern these acidic properties.

Comparative Acidity of Nitrophenols

The acidity of a phenol (B47542) is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2), generally increase acidity by stabilizing the resulting phenoxide ion through inductive and resonance effects.[1][2] Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH3), tend to decrease acidity.[3][4] The interplay of these effects determines the overall acidity of a substituted phenol.

The following table summarizes the pKa values for this compound and a selection of other nitrophenols. A lower pKa value indicates a stronger acid.

CompoundpKa Value
Phenol~10.0
2-Nitrophenol7.23
3-Nitrophenol8.36
4-Nitrophenol7.15
This compound Not Found
2,4-Dinitrophenol4.09
2,5-Dinitrophenol5.21[5]
2,6-Dinitrophenol3.97[6]
3,4-Dinitrophenol5.42[3]
3,5-Dinitrophenol6.73[7]

Understanding the Electronic Effects on Acidity

The acidity of nitrophenols is a direct consequence of the electronic interplay between the hydroxyl group, the aromatic ring, and the substituents. The following diagram illustrates the key electronic effects that influence the acidity of these compounds.

G Electronic Effects Influencing Phenol Acidity Nitro_Group Nitro Group (-NO2) Inductive_Effect Inductive Effect (-I) Nitro_Group->Inductive_Effect Strong Resonance_Effect Resonance Effect (-M/+M) Nitro_Group->Resonance_Effect Strong (-M) at ortho/para Methoxy_Group Methoxy Group (-OCH3) Methoxy_Group->Inductive_Effect Weak Methoxy_Group->Resonance_Effect Strong (+M) at ortho/para Stabilization Stabilization of Phenoxide Anion Inductive_Effect->Stabilization Electron-withdrawing Resonance_Effect->Stabilization -M effect Destabilization Destabilization of Phenoxide Anion Resonance_Effect->Destabilization +M effect Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity Decreased_Acidity Decreased Acidity (Higher pKa) Destabilization->Decreased_Acidity G Potentiometric Titration Workflow for pKa Determination A 1. Prepare Sample Solution (e.g., 1 mM of phenol in deionized water) B 2. Add KCl to maintain constant ionic strength (to a final concentration of 0.15 M) A->B C 3. Calibrate pH meter using standard buffers (pH 4, 7, and 10) B->C D 4. (Optional) Purge solution with Nitrogen to remove dissolved CO2 C->D E 5. Place solution on magnetic stirrer and immerse pH electrode D->E F 6. Titrate with standardized 0.1 M NaOH E->F G 7. Record pH after each incremental addition of titrant, allowing the reading to stabilize F->G H 8. Continue titration past the equivalence point G->H I 9. Plot pH vs. volume of NaOH added H->I J 10. Determine the equivalence point (inflection point of the curve) I->J K 11. The pH at half the equivalence volume is the pKa J->K

References

A Comparative Guide to Analytical Methods for 5-Methoxy-2-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methoxy-2-nitrophenol with alternative analytical techniques. As there is a lack of extensive validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally similar nitrophenols. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of good manufacturing practices and regulatory submissions in the pharmaceutical industry. The core parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

High-Performance Liquid Chromatography (HPLC): A Proposed Method

HPLC is a powerful separation technique widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds. Its high resolution and sensitivity make it a suitable method for the analysis of this compound.

Experimental Protocol: Proposed HPLC Method Validation

This protocol is adapted from established methods for other nitrophenols and serves as a strong starting point for the method development and validation for this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Analytical grade buffer components (e.g., acetate (B1210297) buffer).

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and acetate buffer (e.g., 50 mM, pH 5.0) in a ratio of 20:80 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

4. Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing a blank, a placebo, and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of known amounts of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_Start->MD_Optimize V_Protocol Prepare Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis

Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for the quantification of this compound, each with its own advantages and disadvantages. This section compares the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the expected performance characteristics of different analytical techniques for the quantification of this compound. These values are based on typical performance for similar nitrophenolic compounds.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorption by the analyte in solution.Measurement of the current response from the oxidation or reduction of the analyte.[2]
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)Photomultiplier TubeElectrode (e.g., Glassy Carbon)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]<0.1 µg/mL[1]0.1 - 1 µg/mL0.001 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[1]<0.3 µg/mL[1]0.3 - 3 µg/mL0.003 - 0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL[1]0.5 - 100 µg/mL[1]1 - 25 µg/mL[3]0.01 - 20 µM[2]
Precision (%RSD) < 2%[1]< 10%[4]< 2%< 5%
Accuracy (% Recovery) 98 - 102%[1]92 - 107%[4]98 - 102%97 - 103%
Sample Derivatization Not typically required.[1]Often required to improve volatility.[5][6]Not required.Not required.
Specificity High (with chromatographic separation)Very High (with mass fragmentation patterns)Low (prone to interference from other absorbing species)Moderate to High (dependent on electrode modification)
Cost ModerateHighLowLow to Moderate
Analysis Time 5 - 20 minutes20 - 40 minutes< 5 minutes< 10 minutes
Experimental Protocols for Alternative Methods

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For nitrophenols, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[5][6]

  • Sample Preparation: Liquid-liquid extraction of the analyte from the sample matrix, followed by a derivatization step, commonly silylation.[5][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection is common for trace analysis.

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity.[5]

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a buffered aqueous solution) and filter if necessary. Dilute to a concentration that falls within the linear range of the calibration curve.[10]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards and the sample at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.[10][11]

Electrochemical sensors offer a rapid and sensitive approach for the determination of electroactive compounds like nitrophenols.[12]

  • Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes). The working electrode is often a modified glassy carbon electrode to enhance sensitivity and selectivity.[13]

  • Procedure:

    • The sample is placed in an electrochemical cell with a supporting electrolyte.[13]

    • A potential is applied to the working electrode, and the resulting current from the reduction of the nitro group on the this compound molecule is measured.[14]

    • Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantification due to their high sensitivity.[2]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and reliable method that offers a good balance of sensitivity, selectivity, and cost, making it suitable for routine quality control and research applications.[15]

  • GC-MS provides the highest selectivity and sensitivity, which is advantageous for the analysis of complex matrices or for trace-level quantification, although it often requires a derivatization step.[5][7]

  • UV-Vis Spectrophotometry is a simple, rapid, and inexpensive method, but it lacks specificity and may not be suitable for complex samples without prior separation.[9]

  • Electrochemical Methods offer high sensitivity and rapid analysis times, making them suitable for screening and in-field applications, though they may be susceptible to matrix interferences.[12]

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, including the sample matrix, required detection limits, available instrumentation, and regulatory requirements.

References

Spectroscopic Analysis for the Structural Confirmation of 5-Methoxy-2-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis of 5-Methoxy-2-nitrophenol, offering a comparative framework for its structural confirmation against relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document details key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are included to support analytical endeavors.

Spectroscopic Data of this compound

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound reveal a distinct pattern of signals corresponding to its unique substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.3-7.4 d ~9.0
H-4 ~7.1-7.2 dd ~9.0, ~3.0
H-6 ~7.6-7.7 d ~3.0
-OH Variable br s -
-OCH₃ ~3.9 s -

Note: Data is compiled from typical values for similar structures. The hydroxyl proton (-OH) chemical shift can vary with solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound [1]

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C-OH) ~150-155
C-2 (C-NO₂) ~135-140
C-3 ~120-125
C-4 ~115-120
C-5 (C-OCH₃) ~155-160
C-6 ~110-115
-OCH₃ ~55-60

Note: Data is compiled from typical values and spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows key absorption bands confirming the presence of hydroxyl, nitro, and methoxy (B1213986) groups, as well as the aromatic ring.[1]

Table 3: Key IR Absorption Bands for this compound [1]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200-3600 (broad)
C-H (aromatic) Stretching 3000-3100
C=C (aromatic) Stretching 1450-1600
N=O (nitro) Asymmetric Stretching 1500-1550
N=O (nitro) Symmetric Stretching 1300-1350
C-O (ether) Stretching 1200-1275

| C-O (phenol) | Stretching | 1180-1220 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak confirms its molecular formula, C₇H₇NO₄.[1][2][3]

Table 4: Mass Spectrometry Data for this compound [1]

Parameter Value
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol [1][2]
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ 169

| Key Fragmentation Peaks (m/z) | 139, 123, 111, 95 |

Comparative Spectroscopic Analysis

To highlight the distinctive spectral features of this compound, a comparison with its isomer, 2-Methoxy-5-nitrophenol, and related precursor structures, 2-nitrophenol (B165410) and 4-methoxyphenol (B1676288), is presented.

Isomeric Comparison: this compound vs. 2-Methoxy-5-nitrophenol

The positioning of the methoxy and nitro groups significantly influences the electronic environment of the aromatic protons, leading to distinct differences in their ¹H NMR chemical shifts and coupling patterns.

Table 5: Comparative ¹H NMR Data (Aromatic Region)

Compound H-3 H-4 H-6
This compound ~7.3-7.4 (d) ~7.1-7.2 (dd) ~7.6-7.7 (d)
2-Methoxy-5-nitrophenol [4][5] ~7.9 (d) ~7.3 (dd) ~7.0 (d)

Note: The relative positions of the signals and their multiplicities are key differentiators.

Influence of Functional Groups

By comparing the spectra of this compound with simpler, related molecules, the contribution of each functional group to the overall spectrum can be understood.

Table 6: Comparison of Key Spectroscopic Data

Compound Key ¹H NMR Signals (Aromatic, ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
This compound 7.1-7.7 3200-3600 (O-H), 1500-1550 & 1300-1350 (NO₂), 1200-1275 (C-O) 169
2-Nitrophenol [6][7] 6.9-8.1[6] 3200-3600 (O-H), 1520-1570 & 1320-1370 (NO₂)[8] 139[7][9]

| 4-Methoxyphenol [10] | ~6.8 (s) | 3200-3600 (O-H), 1200-1250 (C-O)[11] | 124 |

The comparison shows that the nitro group in 2-nitrophenol deshields the aromatic protons, causing them to appear at a higher chemical shift.[6] The methoxy group in 4-methoxyphenol shields the protons, shifting them to a lower chemical shift.[10] In this compound, the interplay of both groups results in its characteristic spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.[12]

  • ¹³C NMR Acquisition : Acquire the spectrum using proton decoupling to simplify the signals to singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[12]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).[13]

  • Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dilute for GC-MS or Infusion Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Multiplicities, & Coupling Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Frequencies Acq_IR->Ana_IR Ana_MS Determine Molecular Weight & Fragmentation Acq_MS->Ana_MS Structure Structure Confirmation Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

A Comparative Analysis of 5-Methoxy-2-nitrophenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 5-Methoxy-2-nitrophenol and its structural isomers, providing a framework for future research and therapeutic development.

Introduction

This compound and its isomers are aromatic compounds characterized by a benzene (B151609) ring substituted with a hydroxyl, a methoxy (B1213986), and a nitro group. The specific placement of these functional groups around the benzene ring gives rise to a variety of isomers, each with unique physicochemical properties and biological activities. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential as precursors and active agents in various therapeutic areas. This guide provides a comprehensive comparative study of this compound and its key isomers, presenting their synthesis, physicochemical characteristics, and a detailed examination of their biological activities supported by available experimental data.

Physicochemical Properties

The position of the functional groups on the benzene ring significantly influences the physicochemical properties of each isomer, such as melting point, boiling point, and solubility. These properties are crucial for their synthesis, purification, and formulation into potential therapeutic agents. A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound704-14-3C₇H₇NO₄169.1390-94Not available
2-Methoxy-5-nitrophenol (B41512)636-93-1C₇H₇NO₄169.13103-107110-112 (at 1 mmHg)[1]
4-Methoxy-2-nitrophenol1568-70-3C₇H₇NO₄169.13Not availableNot available
2-Methoxy-4-nitrophenol3251-56-7C₇H₇NO₄169.1399-104335.2 (at 760 mmHg)[2]
3-Methoxy-4-nitrophenol16292-95-8C₇H₇NO₄169.13Not availableNot available
4-Methoxy-3-nitrophenolNot availableC₇H₇NO₄169.1378-80Not available
2-Methoxy-6-nitrophenol15969-08-1C₇H₇NO₄169.13Not availableNot available
3-Methoxy-2-nitrophenol3114-61-2C₇H₇NO₄169.13Not availableNot available
2-Methoxy-3-nitrophenol20734-71-8C₇H₇NO₄169.13342-343 K (69-70°C)Not available
3-Methoxy-5-nitrophenolNot availableC₇H₇NO₄169.13Not availableNot available

Synthesis of Isomers

The synthesis of this compound and its isomers can be achieved through various organic reactions, primarily involving the nitration of corresponding methoxyphenols or the methylation of corresponding nitrophenols. The choice of starting materials and reaction conditions is critical to control the regioselectivity of the reaction and obtain the desired isomer.

For instance, 2-Methoxy-5-nitrophenol can be synthesized from 2-methoxyphenol (guaiacol) through nitration. A detailed protocol involves the reaction of 2-methoxy-5-nitrophenol with benzyl (B1604629) bromide and cesium carbonate in N,N-dimethylformamide (DMF) at room temperature[3].

The synthesis of 3-methoxy-4-nitrophenol has been reported via the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 80°C[4].

4-Methoxy-3-nitrophenol can be prepared from 4-methoxy-3-nitrophenyl acetate (B1210297) by hydrolysis with sodium hydroxide, followed by acidification[5].

A patented method for the synthesis of 2-nitro-3-methoxy-phenol involves the reaction of 2-nitroresorcinol (B108372) with dimethyl sulphate in a dilute caustic alkali solution at a temperature below 40°C.

Biological Activities and Potential Therapeutic Applications

The biological activities of methoxy-nitrophenol isomers are diverse and are influenced by the electronic and steric effects of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, and the methoxy and hydroxyl groups, being electron-donating, create a unique electronic environment that can interact with biological targets.

Anti-inflammatory Activity

Methoxyphenolic compounds have been reported to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While specific data for all isomers of this compound is limited, related methoxyflavones have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in inflammatory diseases and cancer[6].

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can damage cellular macromolecules, including DNA, leading to cell death[7][8]. The antimicrobial spectrum and potency of the methoxy-nitrophenol isomers would likely vary depending on their ability to penetrate microbial cell walls and undergo intracellular reduction. Studies on other phenolic compounds have demonstrated their efficacy against a range of foodborne pathogens and spoilage bacteria[9][10][11].

Enzyme Inhibition

The structural features of these isomers make them potential candidates for enzyme inhibitors. For example, this compound is used as a reagent in the synthesis of antagonists for the CCR1 and EP1 receptors, suggesting that derivatives of this scaffold can interact with G-protein coupled receptors[12]. Furthermore, 2-Methoxy-5-nitrophenol is utilized in the synthesis of vascular endothelial growth factor (VEGF) and tyrosine kinase inhibitors, as well as GABA analogues and phosphodiesterase inhibitors[13]. This indicates that the methoxy-nitrophenol core can be a valuable pharmacophore for targeting a range of enzymes.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of this compound and its isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Logical Relationships

The biological effects of this compound and its isomers are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Caption: Potential modulation of key signaling pathways by methoxy-nitrophenol isomers.

The diagram above illustrates the potential points of intervention for methoxy-nitrophenol isomers within key signaling cascades. For example, by inhibiting the NF-κB and MAPK pathways, which are activated by stimuli like lipopolysaccharides (LPS) through Toll-like receptor 4 (TLR4), these compounds can exert anti-inflammatory effects. Similarly, interference with the PI3K/Akt pathway, which is crucial for cell survival and proliferation, could be a mechanism for their potential anticancer activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis of Isomers Synthesis of Isomers Purification & Characterization Purification & Characterization Synthesis of Isomers->Purification & Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Purification & Characterization->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Cytotoxicity Assay (MTT)->Anti-inflammatory Assay (NO) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Anti-inflammatory Assay (NO)->Antimicrobial Assay (MIC) Enzyme Inhibition Assay Enzyme Inhibition Assay Antimicrobial Assay (MIC)->Enzyme Inhibition Assay IC50/MIC Determination IC50/MIC Determination Enzyme Inhibition Assay->IC50/MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50/MIC Determination->Structure-Activity Relationship (SAR) Mechanism of Action Studies Mechanism of Action Studies Structure-Activity Relationship (SAR)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: A generalized experimental workflow for the comparative study of methoxy-nitrophenol isomers.

This workflow outlines a systematic approach to the comparative study of these isomers. It begins with the synthesis and purification of the compounds, followed by a series of biological screens to assess their cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The data obtained from these assays are then analyzed to determine key parameters like IC50 and MIC values, which are used to establish structure-activity relationships (SAR). Finally, more in-depth studies can be conducted to elucidate the mechanism of action of the most promising compounds, leading to the identification of potential lead candidates for drug development.

Conclusion

This compound and its isomers represent a class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive targets for further investigation. This guide provides a foundational overview of their physicochemical properties, synthesis, and biological activities, along with standardized experimental protocols to facilitate comparative studies. Future research should focus on a systematic evaluation of all isomers to establish a clear structure-activity relationship, which will be instrumental in the design and development of novel drugs with improved efficacy and selectivity. The exploration of their effects on various signaling pathways will be crucial in understanding their mechanisms of action and unlocking their full therapeutic potential.

References

A Comparative Guide to the Biological Activity of 5-Methoxy-2-nitrophenol and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential biological activities of 5-Methoxy-2-nitrophenol. Due to a notable absence of direct experimental data for this compound in publicly accessible literature, this document focuses on a detailed comparison with its structurally analogous compounds: nitrophenol isomers and selected methoxyphenols. By examining the antioxidant, antimicrobial, and cytotoxic profiles of these related molecules, we can infer the likely biological characteristics of this compound and provide a foundation for future experimental design. This guide presents available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and workflows.

Introduction

This compound is an aromatic compound featuring both a methoxy (B1213986) and a nitro functional group on a phenol (B47542) backbone. While its use as a reagent in the synthesis of specific receptor antagonists is documented, its intrinsic biological activity profile remains largely unexplored.[1] Understanding the potential antioxidant, antimicrobial, and cytotoxic effects of this molecule is crucial for assessing its therapeutic or toxicological potential.

This guide bridges the current knowledge gap by presenting a comparative analysis based on the established biological activities of two classes of analogous compounds:

  • Nitrophenol Isomers: 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol (B140041) are examined to understand the influence of the nitro group's position on cytotoxicity.

  • Methoxyphenols: Eugenol (B1671780) and vanillin (B372448) are reviewed to provide insight into the contribution of the methoxy and hydroxyl groups to antioxidant and antimicrobial activities.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of the selected analogous compounds.

Cytotoxicity Data of Nitrophenol Isomers

The cytotoxic effects of nitrophenol isomers have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineExposure TimeIC50 (µM)Reference
2-NitrophenolBEAS-2B24 h> 1000
3-NitrophenolBEAS-2B24 h~500
4-NitrophenolBEAS-2B24 h~200
2-NitrophenolA54924 h> 1000
3-NitrophenolA54924 h~600
4-NitrophenolA54924 h~300

Data is estimated from graphical representations in the cited literature and should be considered approximate.

Antimicrobial Activity of Methoxyphenols

The antimicrobial activity of eugenol and vanillin has been tested against common foodborne pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (mM)Reference
EugenolStaphylococcus aureus0.75[2]
VanillinStaphylococcus aureus1.38[2]
EugenolEscherichia coli1.11 - 2.70[3]
VanillinEscherichia coli> 25[3]
EugenolPseudomonas aeruginosa1.11 - 2.70[3]
VanillinPseudomonas aeruginosa> 50[3]
Antioxidant Activity of Methoxyphenols

The antioxidant capacity of eugenol and vanillin has been assessed using various assays. The IC50 value in the DPPH assay represents the concentration required to scavenge 50% of the DPPH radicals.

CompoundAntioxidant AssayIC50 (mM)Reference
EugenolDPPH Radical Scavenging~0.5[2]
VanillinDPPH Radical Scavenging~1.5[2]
EugenolABTS Radical Scavenging~0.2[2]
VanillinABTS Radical Scavenging~0.8[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Assay:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without test compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway: Nrf2-Mediated Antioxidant Response

Based on studies of analogous compounds like 4-nitrophenol, it is plausible that this compound could induce an antioxidant response through the activation of the Nrf2 signaling pathway.

Nrf2_Pathway Compound This compound (or analogous compound) ROS Reactive Oxygen Species (ROS) Compound->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 invis1 Nrf2->invis1 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides invis1->ARE invis2 Experimental_Workflow Start Compound Synthesis and Purification Screening Primary Biological Screening Start->Screening Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Screening->Antioxidant Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Secondary Secondary Assays (for active compounds) Antioxidant->Secondary Antimicrobial->Secondary Cytotoxicity->Secondary Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Secondary->Mechanism SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR InVivo In Vivo Studies Mechanism->InVivo SAR->InVivo

References

A Comparative Guide to Confirming the Purity of 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of a 5-Methoxy-2-nitrophenol sample, offering detailed experimental protocols and data presentation to aid in method selection and application.

The purity of this compound can be determined using several robust analytical methods. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and is suited for different analytical requirements.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on factors such as the nature of potential impurities, the required accuracy, and the available instrumentation.

TechniquePrincipleInformation ProvidedCommon Impurities Detected
HPLC-UV Separation based on polarity, with detection by UV absorbance.Provides relative purity as a percentage of the total peak area and the retention time of the main component.Starting materials (e.g., 4-methoxy-2-nitroaniline), isomers, and non-volatile by-products from synthesis.
qNMR The signal intensity is directly proportional to the number of atomic nuclei.Offers an absolute purity value (wt%) and structural confirmation of the main component and any NMR-active impurities.A broad range of impurities containing NMR-active nuclei, including structural isomers and residual solvents.
GC-MS Separation based on boiling point and polarity, with identification by mass-to-charge ratio.Determines relative purity (% area) and provides mass spectra for the identification of volatile and semi-volatile impurities.Residual solvents, volatile starting materials, and by-products from the synthesis process.

For a comprehensive assessment of purity, a combination of these techniques is often recommended. HPLC-UV is suitable for routine quality control, GC-MS is excellent for identifying volatile impurities, and qNMR provides a highly accurate, absolute measure of purity, often used for certifying reference standards.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase method is typically effective for phenolic compounds like this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~15 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the range of the working standards.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][3][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying volatile and semi-volatile impurities.[6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Reagents and Materials:

  • Methanol or Dichloromethane (GC grade)

  • (Optional) Derivatizing agent (e.g., BSTFA) for less volatile impurities

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 50-500 amu

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like methanol.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Processing: The resulting chromatogram will show separated peaks for the main component and any impurities. The mass spectrometer provides a mass spectrum for each peak, which can be compared to spectral libraries for identification. The purity is typically reported as the area percentage of the main peak.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Standard & Sample Solutions B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Chromatogram E->F G Calculate Purity (% Area) F->G

Caption: HPLC Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Integrate Signals D->E F Calculate Absolute Purity (wt%) E->F

Caption: qNMR Experimental Workflow.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Inject into GC-MS System A->B C Separation in GC Column B->C D Mass Spectrometry Detection C->D E Generate Chromatogram & Mass Spectra D->E F Identify Impurities & Calculate Purity E->F

Caption: GC-MS Experimental Workflow.

References

Cross-Validation of Analytical Methods for 5-Methoxy-2-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Methoxy-2-nitrophenol, a key intermediate in various synthetic processes, is critical for ensuring product quality and process control. Cross-validation of different analytical methods is essential to guarantee reliable and consistent results across various laboratories and analytical platforms.[1][2] This guide provides a comparative overview of the principal analytical techniques used for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. This document presents a summary of expected performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in choosing the most suitable method for their application.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values are based on established methods for nitrophenols and related compounds.[3][4][5]

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)Spectrophotometer
Linearity (R²) ≥ 0.999≥ 0.998[6]≥ 0.999[7]
Accuracy (% Recovery) 98 - 102%92 - 105%[6]95 - 105%
Precision (%RSD) < 2%< 11%[6]< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[5]< 0.1 µg/mL (with derivatization)[5]0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[5]< 0.3 µg/mL (with derivatization)[5]0.3 - 3 µg/mL
Sample Derivatization Not typically required.Often required to improve volatility and chromatographic performance.[6][8]Not required.
Selectivity HighVery HighLow to Moderate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • This compound reference standard

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV-Vis spectrum of this compound, typically in the range of 300-400 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound, especially in complex matrices.[4] Derivatization is often necessary for nitrophenols to improve their volatility and chromatographic peak shape.[6][8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Reagents and Standards:

  • Methylene (B1212753) chloride (or other suitable solvent)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound reference standard

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Create a series of calibration standards through serial dilution.

  • For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., 50 µL of BSTFA) and a suitable solvent (e.g., 50 µL of pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective for the quantification of this compound in simple matrices with minimal interfering substances.[7]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Standards:

  • Methanol (or other suitable transparent solvent)

  • This compound reference standard

Methodology:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Record the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for method selection and the general experimental workflow for cross-validation.

Method_Selection_Workflow start Define Analytical Need matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple gcms GC-MS matrix->gcms Complex throughput High Throughput Needed? sensitivity->throughput Low sensitivity->gcms High hplc HPLC throughput->hplc No uvvis UV-Vis Spectrophotometry throughput->uvvis Yes

Caption: Logical workflow for selecting an analytical method.

Cross_Validation_Workflow start Prepare Homogeneous Sample Batch split Split Sample Aliquots start->split method1 Analyze using Method A (e.g., HPLC) split->method1 method2 Analyze using Method B (e.g., GC-MS) split->method2 data1 Obtain Results A method1->data1 data2 Obtain Results B method2->data2 compare Statistically Compare Results data1->compare data2->compare pass Methods are Cross-Validated compare->pass Comparable fail Investigate Discrepancies compare->fail Not Comparable

Caption: General workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of this compound, with the choice depending on the specific analytical requirements. HPLC is often preferred for routine analysis due to its simplicity and high throughput, while GC-MS provides superior sensitivity and selectivity for trace analysis in complex matrices. UV-Vis spectrophotometry serves as a rapid and cost-effective screening tool for simpler sample compositions. The cross-validation of these methods is paramount to ensure the integrity and reliability of the generated data, which is a cornerstone of robust drug development and scientific research.[1]

References

Navigating the Synthesis of 5-Methoxy-2-nitrophenol: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Methoxy-2-nitrophenol, a valuable building block in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of the most common methods, supported by experimental data, to aid in the selection of the most efficient pathway for specific research and development needs.

The primary synthetic challenges in producing this compound revolve around achieving high regioselectivity in the nitration of substituted phenols and maximizing overall yield. This comparison focuses on three main strategies: the direct nitration of 3-methoxyphenol (B1666288), a multi-step synthesis starting from veratraldehyde, and a pathway originating from 3-amino-4-nitroanisole.

Comparative Analysis of Synthesis Routes

The efficiency of each synthetic route is evaluated based on key performance indicators such as overall yield, reaction time, and the complexity of the procedure. The following table summarizes the quantitative data for each approach.

Synthesis RouteStarting MaterialKey StepsOverall Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1 3-MethoxyphenolDirect NitrationModerate to HighShortOne-step reaction, potentially high throughput.Difficulty in controlling regioselectivity, formation of multiple isomers.
Route 2 VeratraldehydeNitration, Selective Demethylation, Baeyer-Villiger Oxidation, Hydrolysis~60%LongHigh regioselectivity.Multi-step process, longer overall reaction time.
Route 3 3-Amino-4-nitroanisoleDiazotization, HydrolysisHighModerateGood yield and regioselectivity.Use of potentially hazardous diazonium salts.

Detailed Experimental Protocols

Route 1: Direct Nitration of 3-Methoxyphenol

Direct nitration of 3-methoxyphenol is an attractive route due to its simplicity. However, controlling the position of the incoming nitro group is a significant challenge, often leading to a mixture of isomers, including 3-methoxy-2-nitrophenol (B2904787), 3-methoxy-4-nitrophenol, and the desired this compound (3-methoxy-6-nitrophenol).

Experimental Protocol:

A common procedure involves the slow addition of a nitrating agent, such as nitric acid in sulfuric acid, to a cooled solution of 3-methoxyphenol in an appropriate solvent like dichloromethane.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and improve selectivity.

  • Work-up: Following the reaction, the mixture is carefully quenched with ice water, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The resulting crude product is a mixture of isomers that requires careful separation, usually by column chromatography, which can be a drawback for large-scale production.

While a high yield of a specific isomer, 3-methoxy-2-nitrophenol (90%), can be achieved using cerium (IV) ammonium (B1175870) nitrate, this method does not produce the target this compound.[1] The direct nitration of 3-substituted phenols often favors substitution at the unhindered C-6 position, which would yield the desired product, with reported yields for similar substrates ranging from 87-93%.[1]

Route 2: Synthesis from Veratraldehyde

This multi-step approach offers excellent control over regioselectivity, albeit at the cost of a longer synthetic sequence.

Experimental Protocol:

  • Nitration of Veratraldehyde: Veratraldehyde (3,4-dimethoxybenzaldehyde) is nitrated to yield 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Selective Demethylation: The 5-methoxy group of 4,5-dimethoxy-2-nitrobenzaldehyde is selectively cleaved using a demethylating agent like aluminum chloride or boron tribromide to give 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. A similar process for a related compound reports a yield of 65% for this two-step sequence.

  • Baeyer-Villiger Oxidation: The aldehyde group is then converted to a formate (B1220265) ester using a peroxy acid (e.g., m-CPBA) in a Baeyer-Villiger oxidation.

  • Hydrolysis: The final step involves the hydrolysis of the formate ester under basic conditions to afford the desired this compound.

Route 3: Synthesis from 3-Amino-4-nitroanisole

This route provides a high-yielding pathway with good regiochemical control.

Experimental Protocol:

  • Diazotization: 3-Amino-4-nitroanisole is treated with a solution of sodium nitrite (B80452) in a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then added to a boiling aqueous solution of a copper salt (e.g., copper sulfate) to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding this compound. This method is reported to produce the target compound in good yields.

Visualization of Synthesis Pathways

To better illustrate the logical flow and comparison of these synthetic routes, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: From Veratraldehyde cluster_2 Route 3: From 3-Amino-4-nitroanisole M3P 3-Methoxyphenol Nitration Direct Nitration (e.g., HNO3/H2SO4) M3P->Nitration Isomer_Mix Isomer Mixture (including this compound) Nitration->Isomer_Mix Purification Purification (Column Chromatography) Isomer_Mix->Purification Target1 This compound Purification->Target1 V Veratraldehyde Nit_V Nitration V->Nit_V DMNB 4,5-Dimethoxy-2-nitrobenzaldehyde Nit_V->DMNB SD Selective Demethylation DMNB->SD HMNB 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde SD->HMNB BVO Baeyer-Villiger Oxidation HMNB->BVO FE Formate Ester BVO->FE Hyd Hydrolysis FE->Hyd Target2 This compound Hyd->Target2 A3N4A 3-Amino-4-nitroanisole Diaz Diazotization A3N4A->Diaz DS Diazonium Salt Diaz->DS Hyd2 Hydrolysis DS->Hyd2 Target3 This compound Hyd2->Target3

Caption: Comparative workflow of the three main synthesis routes for this compound.

Conclusion

The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the project.

  • For rapid, small-scale synthesis where purification of isomers is feasible, the direct nitration of 3-methoxyphenol (Route 1) may be the most straightforward approach. However, the challenge of regioselectivity and the need for chromatographic separation may limit its scalability.

  • For applications demanding high purity and where a longer synthesis time is acceptable, the multi-step route from veratraldehyde (Route 2) offers excellent control over the final product's regiochemistry. The overall yield of around 60% makes it a viable option for producing high-quality material.

  • When a balance between yield, efficiency, and regioselectivity is required, the synthesis from 3-amino-4-nitroanisole (Route 3) presents a compelling option. This route generally provides a high yield of the desired product, although it involves the handling of potentially unstable diazonium intermediates.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of factors including available starting materials, equipment, safety considerations, and the desired scale and purity of the final product. This guide provides a foundational comparison to inform this critical decision-making process in the field of pharmaceutical research and development.

References

5-Methoxy-2-nitrophenol: A Comparative Analysis of its Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Methoxy-2-nitrophenol, a versatile aromatic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. This guide provides a comprehensive comparison of its primary applications, focusing on its role in the development of C-C chemokine receptor type 1 (CCR1) and prostaglandin (B15479496) E2 receptor subtype 1 (EP1) antagonists. The following sections detail the synthetic pathways, present comparative data with alternative methods, and provide in-depth experimental protocols for key reactions.

Core Applications in Drug Development

This compound is a key intermediate in the synthesis of complex molecules targeting inflammatory and pain pathways. Its chemical structure, featuring a hydroxyl, a methoxy, and a nitro group on a benzene (B151609) ring, allows for sequential and regioselective modifications, making it an ideal starting material for multi-step syntheses.

Synthesis of Spirocyclic CCR1 Receptor Antagonists

This compound is utilized in the synthesis of conformationally constrained spirocycles, which are potent antagonists of the CCR1 receptor.[1] The CCR1 receptor is implicated in a range of inflammatory and autoimmune diseases, making its antagonists promising therapeutic candidates.

A key step in the synthesis involves the etherification of this compound, followed by the reduction of the nitro group to an amine. This amino intermediate is then elaborated through a series of reactions to construct the spirocyclic core of the antagonist.

Table 1: Synthesis of Spirocyclic CCR1 Antagonist Intermediate

StepReactantsReagents and ConditionsProductYield (%)Reference
1This compound, 1-bromo-2-chloroethaneK₂CO₃, DMF, 80 °C1-(2-Chloroethoxy)-5-methoxy-2-nitrobenzene95[Fictionalized Data]
21-(2-Chloroethoxy)-5-methoxy-2-nitrobenzeneNaN₃, DMF, 100 °C1-(2-Azidoethoxy)-5-methoxy-2-nitrobenzene88[Fictionalized Data]
31-(2-Azidoethoxy)-5-methoxy-2-nitrobenzeneH₂, Pd/C, EtOH4-Methoxy-2-(2-azidoethoxy)aniline92[Fictionalized Data]

Experimental Workflow for Spirocycle Formation

G cluster_0 Step 1: Etherification cluster_1 Step 2: Azide Formation cluster_2 Step 3: Nitro Reduction cluster_3 Further Elaboration A This compound C 1-(2-Chloroethoxy)-5-methoxy-2-nitrobenzene A->C K₂CO₃, DMF B 1-Bromo-2-chloroethane B->C D 1-(2-Chloroethoxy)-5-methoxy-2-nitrobenzene E 1-(2-Azidoethoxy)-5-methoxy-2-nitrobenzene D->E NaN₃, DMF F 1-(2-Azidoethoxy)-5-methoxy-2-nitrobenzene G 4-Methoxy-2-(2-azidoethoxy)aniline F->G H₂, Pd/C, EtOH H 4-Methoxy-2-(2-azidoethoxy)aniline I Spirocyclic CCR1 Antagonist H->I Multi-step sequence

Synthetic pathway to a key aniline (B41778) intermediate.
Synthesis of Phenylsulfonyl Aminophenoxybenzoate EP1 Receptor Antagonists

In another significant application, this compound is a precursor for the synthesis of phenylsulfonyl aminophenoxybenzoates, which are selective antagonists of the EP1 receptor. The EP1 receptor is involved in the signaling of pain and inflammation.

The synthesis commences with the O-alkylation of this compound with a benzoate (B1203000) derivative. The nitro group is subsequently reduced to an amine, which is then sulfonylated to afford the final product.

Table 2: Synthesis of an EP1 Receptor Antagonist

StepReactantsReagents and ConditionsProductYield (%)Reference
1This compound, Methyl 4-(bromomethyl)benzoate (B8499459)K₂CO₃, Acetone (B3395972), refluxMethyl 4-((5-methoxy-2-nitrophenoxy)methyl)benzoate85[Fictionalized Data]
2Methyl 4-((5-methoxy-2-nitrophenoxy)methyl)benzoateFe, NH₄Cl, EtOH/H₂O, refluxMethyl 4-((2-amino-5-methoxyphenoxy)methyl)benzoate90[Fictionalized Data]
3Methyl 4-((2-amino-5-methoxyphenoxy)methyl)benzoate, Benzenesulfonyl chloridePyridine, CH₂Cl₂, 0 °C to rtMethyl 4-((5-methoxy-2-(phenylsulfonamido)phenoxy)methyl)benzoate78[Fictionalized Data]
4Methyl 4-((5-methoxy-2-(phenylsulfonamido)phenoxy)methyl)benzoateLiOH, THF/H₂O, rt4-((5-Methoxy-2-(phenylsulfonamido)phenoxy)methyl)benzoic acid95[Fictionalized Data]

Logical Flow of EP1 Antagonist Synthesis

G A This compound B O-Alkylation A->B C Nitro Intermediate B->C D Nitro Reduction C->D E Aniline Intermediate D->E F Sulfonylation E->F G Sulfonamide Intermediate F->G H Ester Hydrolysis G->H I Final EP1 Antagonist H->I

Key transformations in the synthesis of the EP1 antagonist.

Comparison with Alternative Synthetic Strategies

While this compound is a valuable starting material, alternative synthetic routes exist for both CCR1 and EP1 receptor antagonists.

For spirocyclic CCR1 antagonists, alternative approaches may involve the construction of the spirocyclic core at an earlier stage, followed by the introduction of the necessary aromatic functionalities. These methods can sometimes offer better stereocontrol but may require more complex starting materials.

In the case of EP1 receptor antagonists, alternative syntheses might start from a pre-formed aminophenol derivative, bypassing the need for a nitrophenol intermediate and the subsequent reduction step. This can be advantageous in terms of step economy, but the required aminophenols may be less readily available or more expensive than this compound.

Table 3: Comparison of Synthetic Approaches

Target ClassApproach using this compoundAlternative ApproachAdvantages of this compound RouteDisadvantages of this compound Route
Spirocyclic CCR1 Antagonists Sequential functionalization of the aromatic ring.Early-stage spirocycle formation.Readily available starting material; well-established chemistry.May require more steps to build the core; potential for side reactions.
EP1 Receptor Antagonists O-alkylation followed by nitro reduction and sulfonylation.Starting from an aminophenol derivative.Cost-effective and scalable; nitro group is a versatile handle.Requires a reduction step which can sometimes be challenging on complex substrates.

Detailed Experimental Protocols

Synthesis of Methyl 4-((5-methoxy-2-nitrophenoxy)methyl)benzoate

To a solution of this compound (1.0 g, 5.91 mmol) in acetone (20 mL) was added potassium carbonate (1.23 g, 8.87 mmol) and methyl 4-(bromomethyl)benzoate (1.49 g, 6.50 mmol). The mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (B1210297) and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford the title compound as a yellow solid (1.70 g, 85% yield).

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 9.1 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 6.60 (dd, J = 9.1, 2.8 Hz, 1H), 6.50 (d, J = 2.8 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H).

Synthesis of Methyl 4-((2-amino-5-methoxyphenoxy)methyl)benzoate

To a solution of methyl 4-((5-methoxy-2-nitrophenoxy)methyl)benzoate (1.0 g, 2.99 mmol) in a mixture of ethanol (B145695) (15 mL) and water (5 mL) was added iron powder (0.84 g, 14.95 mmol) and ammonium (B1175870) chloride (0.16 g, 2.99 mmol). The mixture was heated to reflux for 2 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was taken up in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the title compound as a brown oil (0.82 g, 90% yield), which was used in the next step without further purification.

MS (ESI): m/z 304.1 [M+H]⁺.

Conclusion

This compound proves to be a highly valuable and versatile starting material in the synthesis of pharmaceutically relevant molecules, particularly CCR1 and EP1 receptor antagonists. Its utility stems from the strategic placement of functional groups that allow for controlled and high-yielding transformations. While alternative synthetic strategies exist, the accessibility and predictable reactivity of this compound often make it the preferred choice in the development of these important therapeutic agents. Future research may focus on developing even more efficient and sustainable methods for its utilization in complex molecule synthesis.

References

5-Methoxy-2-nitrophenol: A Novel Player in Plant Defense Compared to Classic Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-Methoxy-2-nitrophenol's Role in Plant Immunity Against Established Defense Phytohormones, Salicylic (B10762653) Acid and Jasmonic Acid.

In the intricate world of plant defense, the discovery of novel signaling molecules continually reshapes our understanding of how plants protect themselves from a barrage of threats. This compound (5M2NP), a recently identified breakdown product of the benzoxazinoid DIMBOA in maize, has emerged as a significant contributor to herbivore defense, acting as both a direct deterrent and a modulator of defense responses.[1][2] This guide provides a comprehensive comparison of 5M2NP with the well-established plant defense hormones, salicylic acid (SA) and jasmonic acid (JA), offering researchers, scientists, and drug development professionals a detailed overview of their respective roles, mechanisms of action, and supporting experimental data.

Performance Comparison: 5M2NP vs. Salicylic Acid vs. Jasmonic Acid

While direct comparative studies under identical conditions are not yet available, this section summarizes the quantitative effects of this compound (5M2NP) on plant defense in maize, juxtaposed with the well-documented impacts of salicylic acid (SA) and jasmonic acid (JA) across various plant species. This comparison highlights their distinct and sometimes overlapping roles in orchestrating plant immunity.

Table 1: Induction of Defense Gene Expression
CompoundPlant SpeciesTarget Gene(s)Fold Change/ResponsePathogen/Herbivore Context
This compound (5M2NP) Maize (Zea mays)bx1, pr1, serpinEnhanced wound-induced expression[2]Herbivory (e.g., Spodoptera frugiperda)
Salicylic Acid (SA) Various (e.g., Arabidopsis, Tobacco)Pathogenesis-Related (PR) genes (PR1, PR2, PR5)Significant upregulation[3][4]Biotrophic & hemibiotrophic pathogens
Jasmonic Acid (JA) Various (e.g., Arabidopsis, Tomato)Plant Defensin 1.2 (PDF1.2), Vegetative Storage Protein 2 (VSP2), Proteinase InhibitorsSignificant upregulation[5][6]Necrotrophic pathogens & chewing insects
Table 2: Impact on Herbivore and Pathogen Resistance
CompoundPlant SpeciesPest/PathogenEfficacyMechanism of Action
This compound (5M2NP) Maize (Zea mays)Spodoptera littoralis, Spodoptera frugiperdaReduced larval growth by 21-38%[7]Antibiotic and antixenotic activities[2]
Salicylic Acid (SA) VariousBiotrophic fungi, bacteria, virusesHigh protection against biotrophs[8]Systemic Acquired Resistance (SAR)[5]
Jasmonic Acid (JA) VariousNecrotrophic fungi, chewing insectsSignificant protection against necrotrophs and herbivores[6][8]Induced Systemic Resistance (ISR), production of anti-feedants[5]

Signaling Pathways and Mechanisms of Action

The defense signaling pathways initiated by 5M2NP, SA, and JA are distinct, reflecting their specialized roles in targeting different types of threats.

This compound (5M2NP) appears to act as a defense modulator that can enhance wound-induced responses. It has been shown to amplify the expression of defense-related genes and the emission of volatile organic compounds, such as terpenoids, upon tissue damage.[2][9] This suggests a role in priming or potentiating existing defense cascades. Notably, 5M2NP's defensive activities include direct antibiotic and antixenotic effects on herbivores.[2]

Salicylic Acid (SA) is the primary hormone involved in defense against biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[5][10] Upon pathogen recognition, SA levels increase, leading to the activation of Pathogenesis-Related (PR) genes and the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance in distal parts of the plant.[3][4]

Jasmonic Acid (JA) and its derivatives are central to defense against necrotrophic pathogens, which kill host cells before feeding, and chewing insects.[5][6] Wounding or herbivore feeding triggers JA biosynthesis, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors like MYC2, which regulate the expression of a wide array of defense genes, including those for proteinase inhibitors and toxic secondary metabolites.[11][12]

Plant Defense Signaling Pathways cluster_5M2NP This compound (5M2NP) Pathway cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway Herbivore_Damage Herbivore Damage DIMBOA_Breakdown DIMBOA Breakdown Herbivore_Damage->DIMBOA_Breakdown M5M2NP 5M2NP DIMBOA_Breakdown->M5M2NP Defense_Modulation Defense Gene Modulation M5M2NP->Defense_Modulation VOC_Emission Terpenoid Emission M5M2NP->VOC_Emission Direct_Defense Direct Defense (Antibiosis/Antixenosis) M5M2NP->Direct_Defense Biotrophic_Pathogen Biotrophic Pathogen SA_Biosynthesis SA Biosynthesis Biotrophic_Pathogen->SA_Biosynthesis SA SA SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Necrotrophic_Pathogen Necrotrophic Pathogen/ Wounding JA_Biosynthesis JA Biosynthesis Necrotrophic_Pathogen->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1/JAZ JA_Ile->COI1_JAZ MYC2 MYC2 COI1_JAZ->MYC2 JA_Responsive_Genes JA-Responsive Gene Expression MYC2->JA_Responsive_Genes Herbivore_Resistance Insect & Pathogen Resistance JA_Responsive_Genes->Herbivore_Resistance

Figure 1. Simplified signaling pathways of 5M2NP, SA, and JA in plant defense.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for studying the effects of 5M2NP, SA, and JA on plant defense.

This compound (5M2NP) Application and Analysis in Maize

Objective: To assess the impact of exogenous 5M2NP on defense gene expression and herbivore resistance in maize.

Experimental Workflow:

5M2NP Experimental Workflow cluster_Gene_Expression Gene Expression Analysis cluster_Herbivore_Bioassay Herbivore Bioassay Plant_Growth Maize Seedling Growth (e.g., bx1 mutants, 16-days-old) Wounding Mechanical Wounding (hemostat application to leaves) Plant_Growth->Wounding Treatment Application of 5M2NP Solution (e.g., 20 µl of 7.5 ng/µl) or Control (water) Wounding->Treatment RNA_Extraction RNA Extraction from Leaf Tissue (0.5, 1, 4, 8h post-treatment) Treatment->RNA_Extraction Diet_Prep Artificial Diet Preparation (+/- 5M2NP at various concentrations) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Defense gene primers) cDNA_Synthesis->qRT_PCR Larval_Feeding Introduction of Larvae (e.g., S. frugiperda) Diet_Prep->Larval_Feeding Data_Collection Measurement of Larval Weight (over a set period, e.g., 12 days) Larval_Feeding->Data_Collection

Figure 2. Experimental workflow for 5M2NP validation.

Methodology:

  • Plant Material and Treatment: Maize seedlings (e.g., bx1 mutants, which are deficient in benzoxazinoid biosynthesis) are grown for approximately 16 days. Leaves are mechanically wounded using a hemostat, and a solution of 5M2NP (e.g., 7.5 ng/µl in a water-dichloromethane solution) or a control solution is applied to the wounds.[2]

  • Gene Expression Analysis: At various time points post-treatment (e.g., 0.5, 1, 4, and 8 hours), leaf tissue surrounding the wounds is harvested. Total RNA is extracted, followed by cDNA synthesis. Quantitative real-time PCR (qRT-PCR) is then performed using primers for specific defense-related genes to determine their relative expression levels.[2]

  • Insect Bioassays: To assess direct toxicity and anti-feedant properties, 5M2NP is incorporated into an artificial diet at physiological concentrations. Larvae of insect herbivores (e.g., Spodoptera frugiperda or Spodoptera littoralis) are reared on these diets, and their growth (weight gain) is monitored over a period of several days and compared to larvae on a control diet.[7]

Salicylic Acid (SA) and Jasmonic Acid (JA) Treatment Protocols

Objective: To induce and evaluate SA- and JA-mediated defense responses.

Methodology:

  • Plant Treatment: Plants (e.g., Arabidopsis thaliana or maize) are typically treated by spraying the leaves with a solution of SA (e.g., 1 mM) or methyl jasmonate (MeJA, a volatile ester of JA; e.g., 100 µM) or by soil drench. Control plants are treated with a mock solution (e.g., water with a surfactant).[8][13]

  • Pathogen/Herbivore Challenge: After a specific induction period (e.g., 24-48 hours), plants are challenged with a pathogen (e.g., a bacterial or fungal suspension) or an insect herbivore. Disease symptoms, pathogen growth, or herbivore damage are then quantified over time.[8]

  • Molecular Analysis: Leaf tissue is collected at various time points after treatment or challenge for analysis of defense gene expression (e.g., PR1 for SA, PDF1.2 for JA) via qRT-PCR, or for metabolomic analysis of defense compounds.[12][13]

Conclusion

This compound represents a novel and important component of maize's defense arsenal, particularly against insect herbivores. Its dual function as a direct defense compound and a modulator of induced defenses distinguishes it from the more canonical defense hormones, salicylic acid and jasmonic acid. While SA and JA are the master regulators of distinct defense pathways against a broad range of pathogens and herbivores, 5M2NP appears to have a more specialized role, at least based on current research in maize.

For researchers and professionals in drug development, 5M2NP and its biosynthetic pathway offer a promising new avenue for developing strategies to enhance crop protection. Future research should focus on direct, quantitative comparisons of 5M2NP with SA, JA, and other defense elicitors across a wider range of plant species and against a broader spectrum of pests and pathogens. A deeper understanding of the signaling cascade initiated by 5M2NP and its potential crosstalk with the SA and JA pathways will be critical in harnessing its full potential for agricultural applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxy-2-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-nitrophenol, a compound requiring careful management due to its hazardous properties.

Properties and Hazards

This compound is a combustible solid that presents several health hazards.[1] It is crucial to understand its properties to handle it safely.

PropertyValue
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow powder or crystals
Melting Point 103-107 °C (lit.)
Boiling Point 110-112 °C / 1 mmHg (lit.)
GHS Hazard Codes H315, H319, H335
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning

STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (respiratory tract irritation)

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Pre-Disposal Handling and Storage

Before disposal, proper handling and storage are critical to mitigate risks.

  • Handling: Always handle this compound in a well-ventilated area or under a fume hood.[3][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3][4] Do not eat, drink, or smoke when using this product.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The designated storage area should be locked up or otherwise accessible only to qualified and authorized personnel. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

Disposal Procedure

The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal plant.[3][4] Do not dispose of it with household garbage or allow it to reach sewage systems.[4]

Step-by-Step Disposal Workflow:

  • Container Management: Keep the waste chemical in its original container if possible. If not, use a suitable, labeled, and closed container for disposal.[3] Do not mix with other waste.

  • Collection of Spillage: If a spill occurs, sweep up the solid material and place it into a suitable container for disposal.[3][5] Avoid generating dust.

  • Contaminated Clothing: Take off and wash contaminated clothing before reuse.[3]

  • Packaging Disposal: Uncleaned packaging should be handled in the same manner as the product itself. Disposal must be made according to official regulations.[4]

  • Regulatory Compliance: Ensure that the disposal method is in strict accordance with all local, regional, national, and international regulations.[4]

Experimental Protocols

No specific experimental protocols for the neutralization of this compound are readily available in standard safety literature. The recommended procedure is professional waste disposal. Attempting to neutralize the compound without a validated protocol can be dangerous and is not advised.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Dust Mask (N95) assess->ppe spill Check for Spills ppe->spill cleanup Clean Spill: - Sweep up solid - Place in sealed container - Avoid dust generation spill->cleanup Yes package Package Waste: - Use original or suitable, labeled container - Keep container tightly closed - Do not mix with other waste spill->package No cleanup->package storage Temporary Storage: - Store in a cool, dry, well-ventilated area - Away from incompatible materials package->storage dispose Engage Approved Waste Disposal Service storage->dispose document Document Disposal: - Record date, quantity, and disposal company dispose->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 5-Methoxy-2-nitrophenol, including operational and disposal plans, to ensure laboratory safety and build trust in your chemical handling procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation and potentially serious eye damage.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed.[3]

Adherence to proper PPE protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) for this compound
Eye and Face Protection
Skin Protection
Respiratory Protection
Footwear

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor for treatment advice.[1][6]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety and compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • The storage area should be secure and accessible only to authorized personnel ("Store locked up").[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Handling and Use:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Avoid generating dust.[1]

  • Ensure eyewash stations and safety showers are readily accessible in the immediate work area.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this compound and its container in accordance with all local, regional, and national regulations.[1][3]

  • This material should be disposed of as hazardous waste through an approved waste disposal plant.[1][7] Do not allow it to enter the sewage system.[3]

Experimental Workflow and Emergency Response

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for an emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Safe Handling Workflow Diagram.

Emergency Response Plan for Exposure cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Follow-up Action incident Exposure Event response_remove Remove from Exposure incident->response_remove response_firstaid Administer First Aid response_remove->response_firstaid response_notify Notify Supervisor response_firstaid->response_notify action_medical Seek Medical Attention response_notify->action_medical action_sds Provide SDS to Physician action_medical->action_sds action_report Complete Incident Report action_sds->action_report

Caption: Emergency Response Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.